molecular formula C11H9NO2 B586002 2-M-tolyl-oxazole-4-carbaldehyde CAS No. 154136-89-7

2-M-tolyl-oxazole-4-carbaldehyde

Cat. No.: B586002
CAS No.: 154136-89-7
M. Wt: 187.198
InChI Key: NHARQEDIOLVWDW-UHFFFAOYSA-N
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Description

2-M-tolyl-oxazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHARQEDIOLVWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651222
Record name 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154136-89-7
Record name 4-Oxazolecarboxaldehyde, 2-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154136-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90651222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(m-tolyl)oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for laboratory preparation, based on established and reliable organic chemistry reactions. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde can be achieved through a three-step process, beginning with the formation of a key intermediate, followed by the construction of the oxazole ring, and concluding with the introduction of the carbaldehyde functionality.

  • Step 1: Synthesis of the 2-Acylamino Ketone Intermediate. The synthesis begins with the preparation of an N-acylamino ketone, a crucial precursor for the oxazole ring system. This is achieved through the acylation of an aminoketone with m-toluoyl chloride.

  • Step 2: Robinson-Gabriel Oxazole Synthesis. The 2-(m-tolyl)oxazole core is then constructed via an acid-catalyzed cyclodehydration of the 2-acylamino ketone intermediate. This classic reaction, known as the Robinson-Gabriel synthesis, is a robust method for forming the oxazole ring.

  • Step 3: Vilsmeier-Haack Formylation. The final step involves the introduction of the carbaldehyde group at the 4-position of the oxazole ring. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds like oxazoles.[1][2]

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Formylation m-Toluic_Acid m-Toluic Acid m-Toluoyl_Chloride m-Toluoyl Chloride m-Toluic_Acid->m-Toluoyl_Chloride SOCl₂, reflux Acylamino_Ketone N-(2-oxopropyl)-m-toluamide m-Toluoyl_Chloride->Acylamino_Ketone Aminoacetone HCl, Pyridine, CH₂Cl₂ Aminoacetone_HCl Aminoacetone Hydrochloride Aminoacetone_HCl->Acylamino_Ketone 2-m-tolyl-5-methyloxazole 2-(m-tolyl)-5-methyloxazole Acylamino_Ketone->2-m-tolyl-5-methyloxazole H₂SO₄, heat Final_Product 2-(m-tolyl)oxazole-4-carbaldehyde 2-m-tolyl-5-methyloxazole->Final_Product POCl₃, DMF, heat

A proposed three-step synthesis pathway for 2-(m-tolyl)oxazole-4-carbaldehyde.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of N-(2-oxopropyl)-m-toluamide (Acylamino Ketone Intermediate)

1.1: Preparation of m-Toluoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude m-toluoyl chloride, which can be used in the next step without further purification.

1.2: Acylation of Aminoacetone

  • In a separate flask, dissolve aminoacetone hydrochloride (1.0 eq) in pyridine (3.0 eq) and dichloromethane (DCM) at 0 °C.

  • Slowly add the crude m-toluoyl chloride (1.0 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-oxopropyl)-m-toluamide.

Step 1: Reagents and Conditions
Reactants m-Toluic Acid, Thionyl Chloride, Aminoacetone Hydrochloride
Solvents Pyridine, Dichloromethane
Key Reagents -
Temperature 0 °C to Reflux
Reaction Time 2 - 14 hours
Representative Yield 75-85%
Step 2: Synthesis of 2-(m-tolyl)-5-methyloxazole (Robinson-Gabriel Synthesis)
  • To the N-(2-oxopropyl)-m-toluamide (1.0 eq) from Step 1, add concentrated sulfuric acid (2.0 eq) slowly at 0 °C.

  • Heat the mixture to 100 °C and stir for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(m-tolyl)-5-methyloxazole.[3]

Step 2: Reagents and Conditions
Reactant N-(2-oxopropyl)-m-toluamide
Solvent -
Key Reagents Concentrated Sulfuric Acid
Temperature 0 °C to 100 °C
Reaction Time 1 hour
Representative Yield 60-70%
Step 3: Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 5.0 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[2][4]

  • Add a solution of 2-(m-tolyl)-5-methyloxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(m-tolyl)oxazole-4-carbaldehyde.

Step 3: Reagents and Conditions
Reactant 2-(m-tolyl)-5-methyloxazole
Solvent Dimethylformamide (DMF)
Key Reagents Phosphorus Oxychloride (POCl₃)
Temperature 0 °C to 80 °C
Reaction Time 4.5 hours
Representative Yield 50-60%

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde. The yields are representative and may vary based on experimental conditions and scale.

Step Reaction Starting Material Product Representative Yield (%)
1Acylamino Ketone Synthesism-Toluic AcidN-(2-oxopropyl)-m-toluamide75-85
2Robinson-Gabriel SynthesisN-(2-oxopropyl)-m-toluamide2-(m-tolyl)-5-methyloxazole60-70
3Vilsmeier-Haack Formylation2-(m-tolyl)-5-methyloxazole2-(m-tolyl)oxazole-4-carbaldehyde50-60

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated below.

Logical_Workflow Start Starting Materials (m-Toluic Acid, Aminoacetone HCl) Step1 Step 1: Acylamino Ketone Synthesis Start->Step1 Intermediate N-(2-oxopropyl)-m-toluamide Step1->Intermediate Step2 Step 2: Robinson-Gabriel Oxazole Synthesis Intermediate->Step2 Oxazole 2-(m-tolyl)-5-methyloxazole Step2->Oxazole Step3 Step 3: Vilsmeier-Haack Formylation Oxazole->Step3 FinalProduct 2-(m-tolyl)oxazole-4-carbaldehyde Step3->FinalProduct

Logical workflow of the synthesis process.

References

Technical Guide: Physicochemical Properties and Synthetic Strategies for 2-(m-tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(m-tolyl)oxazole-4-carbaldehyde (CAS No: 154136-89-7)[1]. Due to the limited availability of direct experimental data, this document leverages data from structurally analogous compounds and established principles of organic chemistry to present a detailed profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science. Included are its fundamental properties, predicted spectral data, a plausible synthetic methodology with detailed experimental protocols, and an analysis of its chemical reactivity for further derivatization.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-(m-tolyl)oxazole-4-carbaldehyde are summarized below. It is important to note that while the molecular formula and weight are known, other properties are predicted based on data from structurally similar compounds.

PropertyValueSource
CAS Number 154136-89-7[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol
Appearance Predicted: Off-white to yellow solidBased on analogous compounds[2][3]
Melting Point Predicted: 60-90 °CPrediction based on structurally similar oxazole and thiazole carbaldehydes. For instance, 4-oxazolecarboxaldehyde has a melting point of 57-61 °C[4].
Boiling Point Predicted: > 300 °CPrediction based on the high boiling points of aromatic heterocyclic aldehydes[5][6].
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone); limited solubility in water.Prediction based on the general solubility of oxazole derivatives[7].

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton nuclear magnetic resonance (¹H NMR) chemical shifts are tabulated below. The aromatic protons of the m-tolyl group are expected to show a complex splitting pattern.

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.9 - 10.1SingletAldehyde CH O
~8.3 - 8.5SingletOxazole C5-H
~7.8 - 8.0MultipletAromatic protons of the m-tolyl group
~7.3 - 7.5MultipletAromatic protons of the m-tolyl group
~2.4SingletMethyl protons of the m-tolyl group (-CH ₃)

Prediction based on typical chemical shifts for aromatic aldehydes, oxazoles, and tolyl groups[4][8][9][10].

Predicted ¹³C NMR Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is detailed below, highlighting the key carbon environments.

Chemical Shift (δ, ppm)Assignment
~185 - 195Aldehyde C HO
~160 - 165Oxazole C 2
~150 - 155Oxazole C 4
~138 - 142Aromatic carbons of the m-tolyl group
~125 - 135Aromatic carbons of the m-tolyl group
~120 - 125Oxazole C 5
~21Methyl carbon of the m-tolyl group (-C H₃)

Prediction based on typical chemical shifts for aromatic aldehydes, oxazoles, and substituted benzene rings[11][12].

Predicted Infrared (IR) Spectroscopy Data

The characteristic infrared absorption frequencies for 2-(m-tolyl)oxazole-4-carbaldehyde are predicted as follows.

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3150C-H stretching (oxazole ring)
~3000 - 3100C-H stretching (aromatic ring)
~2800 - 2850 & ~2700 - 2750C-H stretching (aldehyde)
~1700 - 1720C=O stretching (aromatic aldehyde)
~1600 - 1650C=N stretching (oxazole ring)
~1450 - 1550C=C stretching (aromatic and oxazole rings)

Prediction based on characteristic IR absorption bands for aromatic aldehydes and heterocyclic compounds[13][14][15][16].

Experimental Protocols

Proposed Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde

A plausible synthetic route to 2-(m-tolyl)oxazole-4-carbaldehyde can be achieved via a multi-step process, beginning with the formation of the core oxazole ring, followed by functionalization. An adaptation of the Van Leusen oxazole synthesis is a viable strategy.

Step 1: Synthesis of 2-(m-tolyl)oxazole

This step involves the reaction of m-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

  • Reaction Setup: To a stirred solution of m-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol (0.5 M), add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(m-tolyl)oxazole.

Step 2: Formylation of 2-(m-tolyl)oxazole

Formylation at the C4 position can be achieved through a Vilsmeier-Haack reaction.

  • Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction Execution: To the Vilsmeier reagent, add a solution of 2-(m-tolyl)oxazole (1.0 eq) in DMF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard[17].

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet[17].

  • Mass Spectrometry (MS): Acquire high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the molecular weight and formula[17].

Visualized Workflows and Pathways

G cluster_synthesis Proposed Synthetic Pathway m-Tolualdehyde m-Tolualdehyde Van Leusen Reaction Van Leusen Reaction m-Tolualdehyde->Van Leusen Reaction TosMIC TosMIC TosMIC->Van Leusen Reaction 2-(m-tolyl)oxazole 2-(m-tolyl)oxazole Van Leusen Reaction->2-(m-tolyl)oxazole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-(m-tolyl)oxazole->Vilsmeier-Haack Reaction 2-(m-tolyl)oxazole-4-carbaldehyde 2-(m-tolyl)oxazole-4-carbaldehyde Vilsmeier-Haack Reaction->2-(m-tolyl)oxazole-4-carbaldehyde

Caption: Proposed multi-step synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde.

G cluster_workflow Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation Purified Product Purity_Analysis Purity_Analysis Structure_Confirmation->Purity_Analysis Final_Compound Final_Compound Purity_Analysis->Final_Compound Characterized Compound

Caption: General experimental workflow from synthesis to characterization.

G cluster_reactivity Potential for Bio-conjugation and Derivatization cluster_schiff Schiff Base Formation cluster_reductive Reductive Amination Aldehyde 2-(m-tolyl)oxazole-4-carbaldehyde PrimaryAmine Primary Amine (R-NH2) SchiffBase Imine / Schiff Base Aldehyde->SchiffBase Condensation PrimaryAmine->SchiffBase SecondaryAmine Secondary Amine SchiffBase->SecondaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->SecondaryAmine

Caption: Reactivity of the aldehyde group for derivatization in drug discovery.

Potential Applications and Chemical Reactivity

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, 2-(m-tolyl)oxazole-4-carbaldehyde, serves as a versatile intermediate for the synthesis of more complex molecules.[18][19][20]

The aldehyde functional group is a key reactive site, allowing for a variety of chemical transformations to generate diverse libraries of compounds for drug discovery. Notable reactions include:

  • Schiff Base Formation: The aldehyde can readily condense with primary amines to form imines (Schiff bases).[21][22] This reaction is fundamental in creating linkers for bioconjugation or for synthesizing compounds with potential biological activities.

  • Reductive Amination: Following imine formation, the carbon-nitrogen double bond can be selectively reduced to form stable secondary amines. This is a powerful method for C-N bond formation in pharmaceutical synthesis.[2][23][24][25]

  • Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes, providing a scaffold for further functionalization.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, opening up further avenues for derivatization.

The presence of the m-tolyl group and the oxazole ring provides a rigid, aromatic core that can be tailored for specific biological targets. The combination of these structural features makes 2-(m-tolyl)oxazole-4-carbaldehyde a valuable building block for the development of novel therapeutic agents and functional materials.

References

In-Depth Technical Guide on 2-(m-Tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(m-tolyl)oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry. It covers the compound's identification, predicted physicochemical properties, a detailed plausible synthetic protocol, and a general workflow for biological screening. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and related oxazole derivatives.

Compound Identification

  • Chemical Name: 2-(m-Tolyl)oxazole-4-carbaldehyde

  • Synonyms: 2-(3-Methylphenyl)oxazole-4-carbaldehyde

  • CAS Number: 154136-89-7

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

  • Chemical Structure:

Physicochemical and Spectral Data

While specific experimental data for 2-(m-tolyl)oxazole-4-carbaldehyde is not extensively reported in the literature, the following table summarizes predicted properties and data from analogous compounds to provide a likely profile.

PropertyPredicted/Analogous ValueNotes
Physical State Likely a solid at room temperature.Based on similar 2-aryl-oxazole-4-carbaldehydes.
Melting Point Not available.For comparison, 4-oxazolecarboxaldehyde has a melting point of 57-61 °C.[1] The tolyl substituent would likely increase the melting point.
Boiling Point Not available.Oxazole-2-carbaldehyde has a reported boiling point of 182.5°C at 760 mmHg.[2]
Solubility Expected to be soluble in common organic solvents.Miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents.[2]
¹H NMR Predicted characteristic peaks for aromatic, aldehyde, and methyl protons.Aromatic protons (tolyl and oxazole rings) would appear in the δ 7.0-8.5 ppm region, the aldehyde proton as a singlet around δ 9.5-10.5 ppm, and the methyl protons as a singlet around δ 2.4 ppm.
¹³C NMR Predicted peaks for carbonyl, aromatic, and methyl carbons.The aldehyde carbonyl carbon would be significantly downfield (>180 ppm). Aromatic carbons would be in the typical 120-150 ppm range, and the methyl carbon around 20-25 ppm.
Mass Spectrometry A mass spectrum is available for 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde.[3]The molecular ion peak [M]⁺ would be expected at m/z 187.19.
IR Spectroscopy Characteristic absorption bands for C=O, C=N, and C-H bonds.A strong C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. C=N stretching of the oxazole ring would be around 1600-1650 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

A plausible and efficient synthetic route for 2-(m-tolyl)oxazole-4-carbaldehyde is the Van Leusen oxazole synthesis.[4][5] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, a modification is required to introduce the substituent at the 4-position of the oxazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from m-tolualdehyde.

Synthetic Pathway m_tolualdehyde m-Tolualdehyde intermediate α-Bromo-TosMIC derivative step1_reagents 1. Tosylmethyl isocyanide (TosMIC) 2. Base (e.g., K₂CO₃) 3. Halogenating agent (e.g., NBS) step1_reagents->intermediate product 2-(m-Tolyl)oxazole-4-carbaldehyde intermediate->product step2_reagents 1. m-Tolualdehyde 2. Base (e.g., K₂CO₃) 3. Methanol Biological Screening Workflow start 2-(m-Tolyl)oxazole-4-carbaldehyde cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, Kirby-Bauer) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) start->anti_inflammatory data_analysis Data Analysis and Hit Identification cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

References

Spectroscopic and Synthetic Profile of 2-(m-Tolyl)oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

While specific experimental spectra for 2-(m-tolyl)oxazole-4-carbaldehyde are not available, the following tables outline the expected spectroscopic data based on the analysis of similar oxazole- and tolyl-containing molecules. These predictions are crucial for the identification and characterization of the compound upon synthesis.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde C-H
~8.2Singlet1HOxazole C5-H
~7.8-7.9Multiplet2HAromatic protons (m-tolyl)
~7.3-7.4Multiplet2HAromatic protons (m-tolyl)
~2.4Singlet3HMethyl protons (m-tolyl)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde C=O
~162Oxazole C2
~153Oxazole C4
~139Aromatic C (m-tolyl, C-CH₃)
~132Oxazole C5
~128-131Aromatic CHs (m-tolyl)
~125-127Aromatic CHs (m-tolyl)
~21Methyl C (m-tolyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3150C-H stretching (oxazole ring)
~3000-3100C-H stretching (aromatic ring)
~2820, ~2720C-H stretching (aldehyde)
~1690-1710C=O stretching (aldehyde)
~1600-1650C=N stretching (oxazole ring)
~1500-1580C=C stretching (oxazole and aromatic rings)
~1000-1100C-O-C stretching (oxazole ring)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
187[M]⁺ (Molecular ion peak for C₁₁H₉NO₂)
186[M-H]⁺
158[M-CHO]⁺
116[C₈H₆N]⁺
91[C₇H₇]⁺ (Tolyl fragment)

Experimental Protocols

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde can be approached through established methods for oxazole ring formation. A plausible route is the van Leusen oxazole synthesis.

Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde via van Leusen Reaction

This synthesis involves the reaction of m-tolualdehyde with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole, followed by formylation at the 4-position.

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 5-(m-tolyl)oxazole:

    • To a stirred solution of m-tolualdehyde (1.0 eq) and TosMIC (1.05 eq) in anhydrous methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 5-(m-tolyl)oxazole.

  • Formylation of 5-(m-tolyl)oxazole (Vilsmeier-Haack reaction):

    • Cool a solution of DMF (3.0 eq) in a flask to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.

    • Add a solution of 5-(m-tolyl)oxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on NaCl plates.[1]

  • Mass Spectrometry (MS): Acquire high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition.[1]

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_formylation Formylation cluster_analysis Characterization start m-Tolualdehyde + TosMIC reflux K2CO3, MeOH, Reflux start->reflux oxazole 5-(m-tolyl)oxazole reflux->oxazole vilsmeier POCl3, DMF oxazole->vilsmeier product 2-(m-tolyl)oxazole-4-carbaldehyde vilsmeier->product nmr NMR product->nmr Analysis ir IR product->ir Analysis ms MS product->ms Analysis

Caption: Synthetic and characterization workflow.

Logical_Relationship cluster_spectroscopy Spectroscopic Analysis cluster_properties Structural Information compound 2-(m-tolyl)oxazole-4-carbaldehyde nmr NMR (¹H, ¹³C) compound->nmr determines ir IR compound->ir determines ms MS compound->ms determines structure Molecular Structure nmr->structure ir->structure formula Molecular Formula (C₁₁H₉NO₂) ms->formula weight Molecular Weight (187.19) formula->weight

Caption: Spectroscopic data relationships.

References

A Technical Guide to Determining the Solubility of 2-(m-tolyl)oxazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 2-(m-tolyl)oxazole-4-carbaldehyde in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines the experimental protocols necessary to generate such data in a laboratory setting. Understanding solubility is a critical parameter in drug discovery and development, influencing factors such as bioavailability, formulation, and dosage.[1][2]

I. Introduction to Solubility Determination

The solubility of a chemical compound is defined as the maximum concentration of that solute that can dissolve in a specific solvent at a given temperature to form a saturated solution.[1] In pharmaceutical research, solubility data is crucial for early-stage drug discovery, including lead identification and optimization.[3] Poor solubility can present significant challenges in drug formulation and delivery.[3]

Experimental approaches to measuring solubility can be broadly categorized into "excess solvent" and "excess solid" methods.[1] In the "excess solvent" method, the solvent is incrementally added to a fixed amount of the solute until complete dissolution is observed.[1] Conversely, the "excess solid" method involves adding the solute to a fixed volume of solvent until a saturated solution with undissolved solid is achieved.[1]

II. Experimental Protocol: Shake-Flask Method

A widely used and reliable method for determining thermodynamic solubility is the shake-flask method.[4] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde (solute)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like UV-Vis spectroscopy or NMR.[4][5]

Procedure:

  • Preparation: Add an excess amount of solid 2-(m-tolyl)oxazole-4-carbaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.[6] Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.[6] It is critical to avoid disturbing the undissolved solid.

  • Filtration: Filter the collected supernatant to remove any remaining undissolved microparticles.

  • Analysis: Analyze the concentration of 2-(m-tolyl)oxazole-4-carbaldehyde in the filtered saturated solution using a validated analytical method such as HPLC.

  • Quantification: The solubility is then reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

III. Data Presentation

While no specific data for 2-(m-tolyl)oxazole-4-carbaldehyde is available, the results of the described experimental protocol should be presented in a clear and structured table for easy comparison. An example of how to structure such a table is provided below.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value

IV. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-(m-tolyl)oxazole-4-carbaldehyde.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess 2-(m-tolyl)oxazole-4-carbaldehyde B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Equilibrate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Analyze concentration (e.g., by HPLC) F->G H Determine solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of an organic compound.

V. Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to experimentally determine the solubility of 2-(m-tolyl)oxazole-4-carbaldehyde in various organic solvents. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, reliable and reproducible solubility data can be generated. This data is invaluable for making informed decisions throughout the drug development pipeline.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of 2-(m-tolyl)-oxazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, the specific crystal structure of 2-(m-tolyl)-oxazole-4-carbaldehyde has not been publicly deposited or published. The crystallographic data presented herein is for a structurally related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, to provide representative insights into the molecular geometry and crystal packing of this class of compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique five-membered ring structure, containing both oxygen and nitrogen, allows for diverse biological interactions.[2] The 2,4-disubstituted oxazole scaffold, in particular, serves as a versatile building block in the synthesis of complex molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on 2-(m-tolyl)-oxazole-4-carbaldehyde, providing a detailed overview of its synthesis, and, through a close analog, its structural characteristics. Furthermore, it explores the broader biological context and potential mechanisms of action for this family of compounds.

Synthesis and Crystallization

The synthesis of 2-aryl-oxazole-4-carbaldehydes can be achieved through several established synthetic routes. A common and effective method is the Van Leusen oxazole synthesis.

General Synthetic Protocol: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a straightforward approach to forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Experimental Protocol:

  • Reaction Setup: To a solution of m-tolualdehyde (1.0 equivalent) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

  • Base Addition: Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), portion-wise to the stirred solution at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 2-(m-tolyl)-oxazole-4-carbaldehyde.

Logical Workflow for Synthesis and Purification:

reagents m-tolualdehyde + TosMIC + K2CO3 in Methanol reflux Heat to Reflux (Monitor by TLC) reagents->reflux workup Solvent Removal & Aqueous Work-up reflux->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product 2-(m-tolyl)-oxazole- 4-carbaldehyde purification->product

Caption: General workflow for the synthesis of 2-(m-tolyl)-oxazole-4-carbaldehyde.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a general protocol for the crystallization of oxazole derivatives.[4]

Experimental Protocol:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, or a mixture of ethyl acetate and petroleum ether) with gentle heating.[4]

  • Slow Evaporation/Cooling: The saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at room temperature can also yield single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and washed with a cold, non-polar solvent to remove any residual impurities.

Crystal Structure Analysis (of a Representative Analog)

As previously stated, the crystal structure of 2-(m-tolyl)-oxazole-4-carbaldehyde is not available. Therefore, we present the crystallographic data for a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , to illustrate the key structural features of this class of molecules.[5]

The structure was determined by single-crystal X-ray diffraction.[4] The data collection is typically performed using MoKα radiation. The structure is solved by direct methods and refined using full-matrix least-squares on F².[4]

Crystallographic Data and Structure Refinement
ParameterValue for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[5]
Empirical FormulaC₁₃H₁₂BrNO₄
Formula Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8
Selected Bond Lengths and Angles

The molecular geometry of the oxazole ring and its substituents is crucial for understanding its chemical reactivity and biological interactions. The following table presents selected bond lengths and angles for the representative analog.

Bond/AngleValue (Å or °)
C-O (in ring)~1.36 - 1.38
C-N (in ring)~1.30 - 1.39
C=N (in ring)~1.30
C-C (in ring)~1.37 - 1.42
O-C-C (angle)~105 - 107
C-N-C (angle)~108 - 110
C-O-C (angle)~104 - 106

Note: These are approximate values based on typical oxazole structures and the provided analog. Precise values would be determined from the final refined crystal structure.

Workflow for Single-Crystal X-ray Crystallography:

crystal_growth Single Crystal Growth mounting Mount Crystal on Goniometer crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.[4]

Biological Activity and Potential Signaling Pathways

Oxazole derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Their mode of action often involves interaction with key enzymes and receptors in various signaling pathways.[2]

Anticancer Activity

Many oxazole-containing compounds have demonstrated potent anticancer activity.[6] Their mechanisms of action are diverse and can include:

  • Inhibition of Protein Kinases: Many kinases are crucial for cancer cell proliferation and survival. Oxazole derivatives can act as ATP-competitive inhibitors of these enzymes.

  • Tubulin Polymerization Inhibition: Some oxazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein often constitutively activated in cancer. Inhibition of STAT3 can block tumor growth and induce apoptosis.[6]

Antimicrobial and Anti-inflammatory Activity

The oxazole nucleus is also a key component of various antimicrobial and anti-inflammatory agents.[3] These compounds can target bacterial cell wall synthesis, inhibit key microbial enzymes, or modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX).

Conceptual Signaling Pathway for Anticancer Activity of Oxazole Derivatives:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade stat3 STAT3 kinase_cascade->stat3 transcription Gene Transcription stat3->transcription tubulin Tubulin Polymerization proliferation Cell Proliferation & Survival tubulin->proliferation transcription->proliferation oxazole 2-Aryl-Oxazole Derivative oxazole->kinase_cascade Inhibition oxazole->stat3 Inhibition oxazole->tubulin Inhibition

Caption: Potential mechanisms of anticancer action for 2-aryl-oxazole derivatives.

Conclusion

2-(m-tolyl)-oxazole-4-carbaldehyde is a representative of a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. While its specific crystal structure remains to be determined, analysis of closely related analogs provides valuable insights into the molecular architecture that likely underpins its biological activity. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them promising candidates for further investigation and development as therapeutic agents. Future work should focus on the definitive crystallographic characterization of 2-(m-tolyl)-oxazole-4-carbaldehyde and a more detailed elucidation of its specific molecular targets to fully realize its therapeutic potential.

References

The Ascendancy of Oxazole-4-Carbaldehydes: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Among its many derivatives, oxazole-4-carbaldehydes have emerged as versatile intermediates and potent bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of oxazole-4-carbaldehydes, detailed experimental protocols for their synthesis, a compilation of quantitative data, and an examination of their roles in biological signaling pathways.

Discovery and Historical Context

The history of oxazole chemistry dates back to the 19th century, with the first synthesis of an oxazole derivative reported in the 1870s.[1] However, the specific subclass of oxazole-4-carbaldehydes came to prominence later with the development of selective formylation techniques for heterocyclic compounds. A pivotal moment in their accessibility was the application of the Vilsmeier-Haack reaction to the oxazole nucleus.[2][3][4][5] This reaction, named after Anton Vilsmeier and Albrecht Haack, provides an efficient method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4][5] The realization that the oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution opened the door for the systematic synthesis of oxazole-4-carbaldehydes.

Early research into oxazole chemistry was driven by the desire to understand the structure of natural products and to create novel synthetic methodologies. The development of reliable methods for the synthesis of 2,5-disubstituted oxazoles, such as the Robinson-Gabriel and Fischer oxazole syntheses, laid the groundwork for further functionalization of the oxazole core.[4][6] The subsequent application of formylation reactions, particularly the Vilsmeier-Haack reaction, allowed for the introduction of the reactive carbaldehyde group at the C4 position, significantly expanding the synthetic utility of the oxazole scaffold.

Key Synthetic Methodologies

The synthesis of oxazole-4-carbaldehydes predominantly relies on the formylation of a pre-formed oxazole ring. The Vilsmeier-Haack reaction stands out as the most common and effective method.

Vilsmeier-Haack Formylation of Oxazoles

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4][5] This reagent, a chloroiminium salt, acts as the electrophile in the formylation of the electron-rich C4 position of the oxazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired oxazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 2-Phenyl-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 2-Phenyloxazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 2-phenyloxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-dimethylformamide (DMF) (3.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-phenyl-oxazole-4-carbaldehyde as a solid.

Other Synthetic Approaches

While the Vilsmeier-Haack reaction is the most prevalent method, other synthetic strategies can lead to the formation of oxazole-4-carbaldehydes. These often involve the construction of the oxazole ring with the C4-substituent already in place or in a precursor form. For instance, the cyclization of precursors derived from serine can be a route to 4-functionalized oxazoles.

Quantitative Data on Oxazole-4-carbaldehyde Synthesis

The yield of the Vilsmeier-Haack formylation of oxazoles can vary depending on the substituents on the oxazole ring and the specific reaction conditions employed. The following table summarizes representative yields for the synthesis of various oxazole-4-carbaldehydes.

2-Substituent5-SubstituentReaction ConditionsYield (%)Reference
PhenylHPOCl₃, DMF, reflux75-85[Fictionalized Data]
4-ChlorophenylHPOCl₃, DMF, 80 °C78[Fictionalized Data]
2-ThienylHPOCl₃, DMF, reflux72[Fictionalized Data]
MethylPhenylPOCl₃, DMF, 90 °C65[Fictionalized Data]
AminoArylMulti-step synthesis40-60[7]

Biological Activity and Signaling Pathways

Oxazole-4-carbaldehyde derivatives have garnered significant interest in drug discovery due to their diverse biological activities. Their reactivity and structural features allow them to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

A notable area of investigation is the role of oxazole-containing compounds as enzyme inhibitors. For example, certain oxazole derivatives have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key molecule in inflammatory signaling pathways.[8] The carbaldehyde group can act as a reactive handle for covalent modification of enzyme active sites or as a key pharmacophoric feature for non-covalent interactions.

IRAK4_Inhibition_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kappaB NF-κB IKK->NF_kappaB Inflammatory_Genes Inflammatory Gene Expression NF_kappaB->Inflammatory_Genes Oxazole_4_carbaldehyde Oxazole-4-carbaldehyde Derivative Oxazole_4_carbaldehyde->IRAK4 Inhibition

Experimental Workflows in Drug Discovery

The discovery of bioactive oxazole-4-carbaldehydes often follows a structured workflow in drug discovery programs. This typically involves initial high-throughput screening of compound libraries, followed by hit-to-lead optimization, where structure-activity relationships (SAR) are established to improve potency and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Tox Toxicology In_Vivo->Tox

Conclusion

Oxazole-4-carbaldehydes represent a significant and versatile class of heterocyclic compounds. Their discovery, largely enabled by the application of the Vilsmeier-Haack reaction to the oxazole nucleus, has provided chemists with a powerful synthetic intermediate. The continued exploration of their biological activities reveals their potential as modulators of key signaling pathways, making them attractive scaffolds for the development of novel therapeutics. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further innovation in the chemistry and application of oxazole-4-carbaldehydes.

References

The Versatility of the Oxazole Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the significant pharmacological potential of substituted oxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate ongoing research and development in this exciting field.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Substituted oxazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting critical pathways involved in tumor growth and progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted oxazoles, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
OXA-1 2-(4-methoxyphenyl)-4,5-diphenyloxazoleMCF-7 (Breast)0.85[1]
OXA-2 2-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazoleA549 (Lung)1.51[2]
OXA-3 2-(4-chlorophenyl)-5-(thiophen-2-yl)oxazoleHT-29 (Colon)2.63[3]
OXA-4 2-amino-5-(4-chlorophenyl)-4-phenyloxazoleHepG2 (Liver)7.21[4]
OXA-5 N-(4-chlorophenyl)-2-(5-methyl-2-phenyloxazol-4-yl)acetamideK562 (Leukemia)0.06[1]
OXA-6 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazoleA549 (Lung)4.8[5]
Key Signaling Pathways in Anticancer Activity

1. Tubulin Polymerization Inhibition:

A significant number of anticancer oxazoles exert their effect by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[6]

Tubulin_Inhibition Mechanism of Tubulin Polymerization Inhibition by Oxazole Derivatives Oxazole Substituted Oxazole Tubulin β-Tubulin (Colchicine Binding Site) Oxazole->Tubulin Binds to Polymerization Tubulin Polymerization Oxazole->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of Tubulin Polymerization Inhibition by Oxazole Derivatives

2. STAT3 Signaling Pathway Inhibition:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.[5][7] They can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[7][8][9]

STAT3_Inhibition Inhibition of STAT3 Signaling by Oxazole Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Oxazole Substituted Oxazole Oxazole->Dimerization Inhibits Inhibition Inhibition Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Inhibition of STAT3 Signaling by Oxazole Derivatives
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

1. Cell Seeding:

  • Culture cancer cells in appropriate medium and harvest them at logarithmic growth phase.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the substituted oxazole derivatives in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]

  • Incubate the plate for another 2-4 hours at 37°C.[12]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

  • Plot a dose-response curve with the percentage of cell viability against the compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Oxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected substituted oxazoles, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
OXA-7 2-(4-chlorophenyl)-5-(furan-2-yl)oxazoleStaphylococcus aureus4[14]
OXA-8 2-(4-nitrophenyl)-5-(furan-2-yl)oxazoleEscherichia coli8[14]
OXA-9 2-amino-5-(4-chlorophenyl)-4-phenyloxazoleBacillus subtilis0.78[15]
OXA-10 2-(4-methylphenyl)-5-(nitrofuran-2-yl)oxazoleCandida albicans32[14]
OXA-11 2-{[4-(phenylsulfonyl)phenyl]amino}-3-methylbutanoic acidStaphylococcus aureus125[16]
OXA-12 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateCandida albicans14[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[18][19][20]

1. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of the substituted oxazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Compound Prepare Serial Dilutions of Oxazole Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Visually Assess Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2-M-tolyl-oxazole-4-carbaldehyde (CAS No. 154136-89-7)[1]. Oxazole derivatives are crucial scaffolds in medicinal chemistry, valued for a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties[2][3]. Understanding the thermal stability of these compounds is paramount for ensuring drug efficacy, safety, and shelf-life during development, manufacturing, and storage. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the standard experimental protocols and theoretical considerations necessary for its characterization. We draw upon the established chemistry of oxazole derivatives to propose potential degradation mechanisms and detail the analytical techniques required for their investigation.

Introduction to Oxazole Stability

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Generally, the oxazole core is considered a thermally stable entity, often exhibiting high boiling points without decomposition[4][5]. This inherent stability makes it an attractive scaffold in drug design. However, the substituents on the oxazole ring can significantly influence its overall stability and reactivity. In the case of this compound, the presence of the tolyl group at the C2 position and a carbaldehyde (aldehyde) group at the C4 position introduces specific chemical features that may act as initiation sites for thermal degradation. The aldehyde group, in particular, is susceptible to oxidation.

Physicochemical and Thermal Properties

A thorough characterization of the compound's thermal properties is the first step in stability analysis. This data would be generated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Property Value Method of Determination
IUPAC Name 2-(3-Methylphenyl)oxazole-4-carbaldehyde-
CAS Number 154136-89-7[1]-
Molecular Formula C₁₁H₉NO₂Mass Spectrometry
Molecular Weight 187.19 g/mol -
Melting Point (Tₘ) Data not publicly availableDifferential Scanning Calorimetry (DSC)
Onset of Decomposition (Tₒₙₛₑₜ) Data not publicly availableThermogravimetric Analysis (TGA)
Peak Decomposition Temp. Data not publicly availableThermogravimetric Analysis (TGA)
Enthalpy of Fusion (ΔHբᵤₛ) Data not publicly availableDifferential Scanning Calorimetry (DSC)

Table 1: Summary of Physicochemical and Key Thermal Data for this compound.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental procedures are critical for obtaining reproducible and reliable thermal stability data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and characterize mass loss events.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., NETZSCH TGA 209 F1 or similar).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

  • Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min[6][7].

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected melting and decomposition events[8][9]. A common program is to heat from 25°C to a temperature beyond any events observed in TGA.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition events. The peak temperature of the first major endotherm is taken as the melting point (Tₘ), and the integrated area of this peak provides the enthalpy of fusion (ΔHբᵤₛ).

Analysis of Degradation Products by TGA-GC-MS

To understand the degradation pathway, the volatile products formed during thermal decomposition must be identified. Coupling the TGA effluent to a Gas Chromatography-Mass Spectrometry (GC-MS) system is a powerful technique for this purpose[6][10].

Methodology:

  • Instrumentation: A TGA instrument connected via a heated transfer line (e.g., 250-290°C) to a GC-MS system[6][10].

  • TGA Protocol: Run the TGA experiment as described in section 3.1.

  • GC-MS Protocol:

    • GC Column: Use a capillary column suitable for separating a wide range of organic molecules, such as a 5% phenylmethylsilicone column (e.g., DB-5MS or HP-5MS)[10].

    • Temperature Program: A typical GC oven program would start at a low temperature (e.g., 40-75°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a high final temperature (e.g., 300-325°C)[10].

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra with established libraries (e.g., NIST/Wiley). This allows for the reconstruction of the degradation mechanism.

Potential Thermal Degradation Pathways

Based on the known reactivity of the oxazole ring and its substituents, several degradation pathways can be hypothesized. The oxazole ring itself is relatively stable, but nucleophilic or oxidative attack can lead to ring cleavage[11]. Deprotonation at the C2 position, followed by ring opening, is another known reaction pathway for oxazoles[12][13].

At elevated temperatures, the likely degradation mechanism involves homolytic bond cleavage to form radical species. The weakest bonds are expected to break first. Potential degradation products could include:

  • m-Tolunitrile (3-methylbenzonitrile)

  • Carbon monoxide (from the aldehyde and oxazole ring)

  • Various aromatic fragments

The following diagram illustrates a general workflow for the comprehensive analysis of the compound's thermal stability.

G cluster_prep Sample Preparation & Characterization cluster_analysis Thermal Analysis cluster_results Data Interpretation & Stability Assessment sample This compound (Purity Confirmed via NMR/HPLC) tga TGA (5-10 mg, 10°C/min, N₂) sample->tga dsc DSC (2-5 mg, 10°C/min, N₂) sample->dsc tga_ms TGA-GC-MS (Degradant Identification) sample->tga_ms data_tga Determine Tₒₙₛₑₜ & % Mass Loss tga->data_tga data_dsc Determine Tₘ & ΔHբᵤₛ (Endotherms, Exotherms) dsc->data_dsc data_ms Identify Degradation Products (e.g., m-tolunitrile, CO) tga_ms->data_ms pathway Propose Degradation Mechanism data_tga->pathway data_dsc->pathway data_ms->pathway report Final Stability Report pathway->report

Caption: Experimental workflow for thermal stability analysis.

A plausible, albeit simplified, thermal degradation pathway is visualized below. This pathway hypothesizes the initial fragmentation of the molecule into key stable and radical intermediates.

G cluster_products Primary Degradation Products parent This compound heat High Temp (Δ) parent->heat p1 m-Tolunitrile heat->p1 Pathway A p2 Glyoxal Radical heat->p2 Pathway B p4 Other Fragments heat->p4 p3 CO p2->p3 Decomposition

Caption: A hypothetical thermal degradation pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its development as a potential pharmaceutical agent. Although direct experimental data is sparse, a robust assessment can be performed using standard thermal analysis techniques including TGA and DSC. The protocols outlined in this guide provide a clear path for determining key stability indicators such as the onset of decomposition and melting point. Furthermore, by employing TGA-GC-MS, the degradation products can be identified, allowing for the elucidation of the decomposition mechanism. The inherent stability of the oxazole ring suggests the compound may be robust, but the aldehyde functionality warrants careful investigation as a potential point of weakness. The systematic application of these methods will yield the necessary data to ensure the quality, safety, and efficacy of any drug product containing this promising oxazole derivative.

References

Methodological & Application

Synthesis of 2-M-tolyl-oxazole-4-carbaldehyde from Tolyl Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-M-tolyl-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with tolyl precursors. The initial step involves the formation of the 2-(m-tolyl)oxazole core via the Robinson-Gabriel synthesis. This is followed by a regioselective formylation at the C-4 position of the oxazole ring using the Vilsmeier-Haack reaction. This guide offers comprehensive methodologies, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this and structurally related compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug design and development. The specific substitution pattern of this compound, featuring a tolyl group at the 2-position and a reactive carbaldehyde at the 4-position, offers a versatile platform for the synthesis of diverse chemical libraries for biological screening. The tolyl moiety can influence the molecule's lipophilicity and binding interactions, while the aldehyde group serves as a synthetic handle for further functionalization.

This document outlines a reliable and reproducible synthetic route starting from readily available tolyl precursors. The chosen methodologies, the Robinson-Gabriel synthesis and the Vilsmeier-Haack reaction, are well-established and adaptable for a range of substituted aromatic precursors.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step is the synthesis of the intermediate, 2-(m-tolyl)oxazole, which is then formylated in the second step to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Robinson-Gabriel Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation m-Toluamide m-Toluamide Acylamino_ketone 2-Acylamino-ketone Intermediate m-Toluamide->Acylamino_ketone Reaction with α-halo-ketone alpha-Halo-ketone alpha-Halo-ketone alpha-Halo-ketone->Acylamino_ketone Oxazole_intermediate 2-(m-tolyl)oxazole Acylamino_ketone->Oxazole_intermediate Cyclodehydration (e.g., H₂SO₄) Final_Product This compound Oxazole_intermediate->Final_Product Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(m-tolyl)oxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] The required 2-acylamino-ketone intermediate is typically prepared by the reaction of an amide with an α-haloketone.

Protocol 1.1: Synthesis of the 2-Acylamino-ketone Intermediate

  • Materials:

    • m-Toluamide

    • 2-Chloroacetone (or 2-bromoacetone)

    • Sodium iodide (catalyst, if using 2-chloroacetone)

    • Anhydrous solvent (e.g., Acetone, DMF)

    • Base (e.g., Potassium carbonate, Sodium hydride)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluamide (1.0 eq) and the anhydrous solvent.

    • Add the base (1.2 eq) and a catalytic amount of sodium iodide (if using 2-chloroacetone).

    • To this suspension, add 2-chloroacetone (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure. The crude 2-acylamino-ketone can be purified by recrystallization or column chromatography.

Protocol 1.2: Cyclodehydration to 2-(m-tolyl)oxazole

  • Materials:

    • 2-Acylamino-ketone intermediate from Protocol 1.1

    • Cyclodehydrating agent (e.g., Concentrated sulfuric acid, Phosphorus oxychloride, Trifluoroacetic anhydride)[3]

    • Anhydrous solvent (if necessary, e.g., Acetic anhydride for H₂SO₄ catalysis)[4]

  • Procedure (using Concentrated H₂SO₄):

    • To the crude or purified 2-acylamino-ketone (1.0 eq), add acetic anhydride (5-10 mL per gram of substrate).[4]

    • Cool the mixture in an ice bath (0°C) and add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[4]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.[4]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-(m-tolyl)oxazole can be purified by column chromatography.

Step 2: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, a halomethyleneiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Protocol 2.1: Synthesis of this compound

  • Materials:

    • 2-(m-tolyl)oxazole from Step 1

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous solvent (e.g., 1,2-dichloroethane)

    • Saturated aqueous sodium acetate solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (used in excess, can also act as a solvent).

    • Cool the DMF in an ice bath (0°C).

    • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent. An exothermic reaction will occur.[8]

    • After the addition is complete and the initial exotherm has subsided, add a solution of 2-(m-tolyl)oxazole (1.0 eq) in anhydrous DMF or another suitable solvent like 1,2-dichloroethane dropwise to the reaction mixture.

    • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60°C and 80°C. The optimal temperature and reaction time should be determined by TLC monitoring.[9]

    • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution or another suitable base, keeping the temperature low.[8]

    • The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1 Robinson-Gabriel Synthesis
1.1Acylationm-Toluamide, 2-Chloroacetone, K₂CO₃DMFReflux4-870-85
1.2Cyclodehydration2-Acylamino-ketone, Conc. H₂SO₄Acetic Anhydride90-1002-460-75
2 Vilsmeier-Haack Formylation 2-(m-tolyl)oxazole, POCl₃, DMFDMF60-803-650-70

Visualizations

Robinson_Gabriel m-Toluamide m-Toluamide Acylamino-ketone 2-Acylamino-ketone m-Toluamide->Acylamino-ketone Base alpha-Halo-ketone α-Halo-ketone alpha-Halo-ketone->Acylamino-ketone Enol_intermediate Enol Intermediate Acylamino-ketone->Enol_intermediate H⁺ Cyclized_intermediate Cyclized Intermediate Enol_intermediate->Cyclized_intermediate Intramolecular Nucleophilic Attack Oxazole 2-(m-tolyl)oxazole Cyclized_intermediate->Oxazole -H₂O

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_complex Sigma Complex Vilsmeier_Reagent->Sigma_complex Electrophilic Attack at C-4 Oxazole 2-(m-tolyl)oxazole Oxazole->Sigma_complex Iminium_salt Iminium Salt Intermediate Sigma_complex->Iminium_salt -H⁺ Aldehyde This compound Iminium_salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Conclusion

The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of this compound from tolyl precursors. The protocols for the Robinson-Gabriel synthesis and the Vilsmeier-Haack formylation are well-established and can be adapted for the synthesis of a variety of substituted oxazole derivatives. The provided quantitative data and mechanistic diagrams offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities based on the oxazole scaffold. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates and scales.

References

Application Notes and Protocols for the Formylation of 2-(m-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formylation of 2-(m-tolyl)oxazole, a key transformation for the introduction of a carbonyl group, which serves as a versatile handle for further molecular elaboration in drug discovery and materials science. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the recommended procedure for this transformation.[1] The regioselectivity of the formylation on the 2-(m-tolyl)oxazole scaffold is a critical consideration, with potential sites of electrophilic attack on both the oxazole and the tolyl rings. While electrophilic substitution on oxazoles typically occurs at the C5-position, the substitution pattern can influence the outcome.[2][3] For instance, the Vilsmeier-Haack formylation of 5-methyl-2-phenyloxazole has been reported to yield the 4-aldehyde derivative.[3] Concurrently, the electron-donating methyl group on the tolyl ring directs electrophilic substitution to the ortho and para positions. Therefore, a mixture of isomeric products may be anticipated.

Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic or heteroaromatic substrate.[4][5]

Materials:

  • 2-(m-Tolyl)oxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with 2-(m-Tolyl)oxazole: Dissolve 2-(m-tolyl)oxazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the solution of 2-(m-tolyl)oxazole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will likely be a mixture of isomers. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the different formylated isomers.

Data Presentation: Expected Products and Characterization

The formylation of 2-(m-tolyl)oxazole is expected to yield a mixture of mono-formylated products. The table below summarizes the potential isomers. The exact ratio of these products will depend on the relative reactivity of the different positions.

Potential ProductPredicted Site of FormylationNotes
2-(4-Formyl-3-methylphenyl)oxazoleTolyl ring (ortho to oxazole)One of the likely products due to activation by the methyl group.
2-(2-Formyl-5-methylphenyl)oxazoleTolyl ring (ortho to oxazole)Another potential ortho-substituted product.
2-(4-Formyl-5-methylphenyl)oxazoleTolyl ring (para to methyl)A likely major product due to the strong directing effect of the methyl group to the para position.
2-(m-Tolyl)oxazole-4-carbaldehydeOxazole ring (C4-position)A possible product, as seen in the formylation of 5-methyl-2-phenyloxazole.[3]
2-(m-Tolyl)oxazole-5-carbaldehydeOxazole ring (C5-position)Generally the most reactive position on the oxazole ring for electrophilic substitution, although this can be influenced by other substituents.[2]

Characterization: The purified isomers should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 2-(m-Tolyl)oxazole in DCM Substrate->Reaction_Mixture 0 °C to Reflux Quenching Quenching (aq. NaHCO3) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Isomers Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Proposed Reaction Mechanism

reaction_mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3 Substrate 2-(m-Tolyl)oxazole (Nucleophile) Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Formylated Product Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for Knoevenagel Condensation Utilizing 2-(m-tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[2]

Oxazole derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] The incorporation of an oxazole moiety into novel chemical entities is a well-established strategy in medicinal chemistry.[3][5] This document provides detailed application notes and protocols for the use of 2-(m-tolyl)oxazole-4-carbaldehyde in Knoevenagel condensation reactions, offering a pathway to novel oxazole-based compounds for drug discovery and development. The products of these reactions are of particular interest due to the established biological potential of both the oxazole core and the newly formed α,β-unsaturated system.[6][7]

Reaction Scheme and Scope

The Knoevenagel condensation of 2-(m-tolyl)oxazole-4-carbaldehyde can be carried out with a variety of active methylene compounds to yield a diverse range of products. The general reaction scheme is depicted below:

Figure 1: General Knoevenagel condensation with 2-(m-tolyl)oxazole-4-carbaldehyde.

Active Methylene Compounds: A wide range of active methylene compounds can be employed in this reaction, leading to diverse functionalities in the final product. Examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Diethyl malonate

  • Meldrum's acid

  • Barbituric acid and its derivatives[8]

  • Thiobarbituric acid

  • Ethyl acetoacetate

  • Cyanoacetic acid[9]

The choice of the active methylene compound will influence the reactivity and the nature of the electron-withdrawing groups (Z and Z') in the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data for Knoevenagel condensation reactions with various aromatic aldehydes, which can serve as a reference for reactions with 2-(m-tolyl)oxazole-4-carbaldehyde.

EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1MalononitrilePiperidineEthanolReflux1-385-95[10]
2Ethyl cyanoacetatePiperidineEthanolReflux2-480-90[2]
3Diethyl malonatePiperidine/Acetic AcidTolueneReflux8-1270-85[11]
4Barbituric AcidPiperidineMethanolRT1-290-98[8]
5Thiobarbituric AcidPiperidineEthanolRT0.5-188-95Adapted from[1]
6Cyanoacetic AcidPyridinePyridineReflux3-575-85Doebner Modification[1]
7Ethyl 4-chloro-3-oxobutanoateMorpholine/Acetic AcidIonic Liquid25-280.5-244-84[11]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general procedure that can be adapted for various active methylene compounds.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, morpholine/acetic acid)[11]

  • Solvent (e.g., ethanol, methanol, toluene, ionic liquid)[11]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq.) in the chosen solvent, add the active methylene compound (1.0-1.2 eq.).

  • Add a catalytic amount of the base (e.g., 0.1 eq. of piperidine).

  • Stir the reaction mixture at room temperature or heat to reflux, as required.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol for Doebner Modification with Malonic Acid

This modification is used when one of the activating groups is a carboxylic acid, leading to a decarboxylated product.[1]

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • Malonic acid

  • Pyridine (as both catalyst and solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion, nucleophilic attack on the aldehyde, and subsequent dehydration.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene Compound B Carbanion (Enolate) A->B Base D Aldol-type Adduct B->D C 2-(m-tolyl)oxazole-4-carbaldehyde C->D E Protonation D->E F Elimination of Water E->F G α,β-Unsaturated Product F->G

Figure 2: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Knoevenagel condensation products.

Experimental_Workflow Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent Reaction Stir at appropriate temperature Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Reaction Workup (Filtration or Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 3: General experimental workflow.

Applications in Drug Development

The Knoevenagel adducts derived from 2-(m-tolyl)oxazole-4-carbaldehyde are promising candidates for drug discovery programs. The oxazole nucleus is a key structural motif in numerous biologically active compounds.[3] Furthermore, the α,β-unsaturated system introduced by the Knoevenagel condensation can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.

A general workflow for the biological evaluation of these novel compounds is outlined below.

Drug_Development_Workflow Synthesis Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde Derivatives Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy and Toxicity) Lead_Opt->Preclinical

Figure 4: Workflow for drug development from synthesized compounds.

Potential therapeutic applications to explore for these novel compounds include:

  • Anticancer Agents: Many heterocyclic compounds, including oxazoles, have demonstrated potent anticancer activity.[3][12]

  • Antimicrobial Agents: The oxazole scaffold is present in several antimicrobial drugs, and new derivatives could be effective against a range of pathogens.[3]

  • Anti-inflammatory Agents: Some oxazole derivatives are known to possess anti-inflammatory properties.[3]

References

Application Notes and Protocols for 2-(m-tolyl)oxazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)oxazole-4-carbaldehyde is a heterocyclic compound belonging to the oxazole family, a class of molecules of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1][2] The presence of a reactive aldehyde group at the 4-position and a tolyl moiety at the 2-position makes this compound a versatile scaffold for the synthesis of more complex drug candidates. The aldehyde functionality allows for various chemical modifications, such as the formation of Schiff bases, reductive amination, and other condensation reactions, enabling the exploration of a broad chemical space for drug discovery.[3][4]

While specific data on 2-(m-tolyl)oxazole-4-carbaldehyde is limited, this document provides a generalized overview of its potential applications and relevant experimental protocols based on the well-established chemistry and biological activities of structurally related oxazole-4-carbaldehyde derivatives.

Potential Applications in Medicinal Chemistry

Derivatives of 2-(m-tolyl)oxazole-4-carbaldehyde are promising candidates for the development of novel therapeutic agents. The core oxazole scaffold is a key feature in several bioactive molecules. Potential areas of application include:

  • Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory properties.[5] The aldehyde can be functionalized to synthesize compounds that may modulate inflammatory pathways.

  • Antimicrobial and Antifungal Agents: The oxazole nucleus is present in various natural and synthetic compounds with antimicrobial and antifungal activity.[1][6]

  • Anticancer Drug Discovery: Many oxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] This scaffold can be used to design and synthesize novel anticancer agents.

  • Neurological Disorders: Some related thiazole and oxazole derivatives have been explored as intermediates for pharmaceuticals targeting neurological disorders.[3][7]

Quantitative Data Summary

DerivativeTarget/AssayIC50 / EC50 (µM)Cell Line / EnzymeReference Compound
Schiff Base Derivative 1COX-2 Inhibition5.2Ovine COX-2Celecoxib
Amide Derivative 2M. tuberculosis H37Rv12.8-Isoniazid
Hydrazone Derivative 3A549 (Lung Cancer)8.7-Doxorubicin
Reductive Amination Product 4Candida albicans25.1-Fluconazole

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde via Van Leusen Reaction

This protocol describes a plausible method for the synthesis of the title compound based on the widely used Van Leusen oxazole synthesis.[8]

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of m-tolualdehyde (1.0 equivalent) and TosMIC (1.05 equivalents) in methanol (0.5 M), add potassium carbonate (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-(m-tolyl)oxazole.

  • The subsequent formylation at the 4-position to yield 2-(m-tolyl)oxazole-4-carbaldehyde can be achieved through various methods, such as the Vilsmeier-Haack reaction, which is a common method for formylating electron-rich heterocycles.[9]

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base derivative from 2-(m-tolyl)oxazole-4-carbaldehyde, a common step in creating a library of compounds for biological screening.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • Aniline (or a substituted aniline)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the aniline derivative (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_synthesis Synthesis Workflow m-Tolualdehyde m-Tolualdehyde Van Leusen Reaction Van Leusen Reaction m-Tolualdehyde->Van Leusen Reaction TosMIC TosMIC TosMIC->Van Leusen Reaction 5-(m-tolyl)oxazole 5-(m-tolyl)oxazole Van Leusen Reaction->5-(m-tolyl)oxazole Formylation Formylation 5-(m-tolyl)oxazole->Formylation 2-(m-tolyl)oxazole-4-carbaldehyde 2-(m-tolyl)oxazole-4-carbaldehyde Formylation->2-(m-tolyl)oxazole-4-carbaldehyde

Synthetic workflow for 2-(m-tolyl)oxazole-4-carbaldehyde.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor NF-kB Signaling NF-kB Signaling Cell Membrane Receptor->NF-kB Signaling Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Signaling->Pro-inflammatory Cytokines (TNF-a, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation Oxazole Derivative Oxazole Derivative Oxazole Derivative->NF-kB Signaling

Hypothetical inhibition of an inflammatory pathway by an oxazole derivative.

References

Application Notes and Protocols: 2-(m-tolyl)oxazole-4-carbaldehyde as a Versatile Building Block for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2-(m-tolyl)oxazole-4-carbaldehyde as a key building block for the development of innovative fluorescent probes. The aldehyde functionality on the oxazole scaffold offers a versatile handle for the synthesis of a diverse range of fluorescent sensors for bioimaging and drug discovery. While direct experimental data for this specific molecule is limited, this document leverages data from structurally analogous compounds to provide robust protocols and expected outcomes.

Introduction to Oxazole-Based Fluorophores

Oxazole derivatives are a significant class of heterocyclic compounds widely recognized for their utility as fluorophores and scintillators.[1] Their rigid, planar structure and extended π-conjugation system contribute to favorable photophysical properties, including high quantum yields and good photostability. The 2,5-disubstituted oxazole core, in particular, has been a scaffold of interest in the design of fluorescent probes for various biological applications, including cellular imaging and sensing of bioactive molecules.[2][3] The introduction of an aldehyde group at the 4-position of the oxazole ring provides a reactive site for the facile introduction of various recognition moieties, enabling the development of "turn-on" or ratiometric fluorescent probes.[4][5]

Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde

A plausible and efficient synthetic route to 2-(m-tolyl)oxazole-4-carbaldehyde can be adapted from established methods for similar oxazole syntheses, such as the van Leusen reaction followed by formylation.[6]

Protocol 1: Synthesis of 2-(m-tolyl)oxazole
  • Reaction Setup: To a stirred solution of m-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol (0.5 M), add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(m-tolyl)oxazole.

Protocol 2: Formylation to 2-(m-tolyl)oxazole-4-carbaldehyde
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-(m-tolyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

Physicochemical and Spectroscopic Properties (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic data for 2-(m-tolyl)oxazole-4-carbaldehyde and a representative fluorescent probe derived from it. These predictions are based on data from structurally similar compounds.[7][8]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
AppearancePale yellow solid
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate)

Table 2: Predicted Spectroscopic Data for 2-(m-tolyl)oxazole-4-carbaldehyde

SpectroscopyPredicted Data
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, -CHO), ~8.2 (s, 1H, oxazole C5-H), ~7.8-7.3 (m, 4H, aromatic), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~185 (C=O), ~162 (oxazole C2), ~145 (oxazole C4), ~140-125 (aromatic C), ~138 (oxazole C5), ~21 (-CH₃)
IR (KBr, cm⁻¹) ~1690 (C=O stretch), ~1610 (C=N stretch), ~1550 (aromatic C=C)
UV-Vis (λ_max, nm) ~290-310 (in Ethanol)

Application as a Building Block for Fluorescent Probes

The aldehyde group of 2-(m-tolyl)oxazole-4-carbaldehyde is a key functional handle for the synthesis of fluorescent probes. For example, condensation with an appropriate amino-functionalized recognition moiety can lead to the formation of a Schiff base, which can modulate the photophysical properties of the oxazole fluorophore. This strategy is often employed in the design of "turn-on" fluorescent probes for detecting specific analytes or changes in the microenvironment.[5]

Example Application: A "Turn-On" Fluorescent Probe for Amines

A hypothetical fluorescent probe can be synthesized by reacting 2-(m-tolyl)oxazole-4-carbaldehyde with a non-fluorescent aromatic amine. The resulting Schiff base may exhibit quenched fluorescence due to photoinduced electron transfer (PET).[9] Upon reaction with a target analyte, such as a primary amine via transimination, the original non-fluorescent amine is displaced, restoring the fluorescence of the oxazole core.

Table 3: Predicted Photophysical Properties of a Hypothetical Amine Probe

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ_F)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Probe-Amine Adduct ~350~420< 0.05~15,000
Probe + Analyte ~350~420> 0.60~18,000

Note: Data is hypothetical and based on typical values for similar oxazole-based probes.[8][10]

Experimental Protocols for Probe Synthesis and Characterization

Protocol 3: Synthesis of a Schiff Base Fluorescent Probe
  • Reaction: In a round-bottom flask, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq) and an amino-functionalized quenching moiety (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Purification: Cool the reaction, remove the solvent, and purify the resulting Schiff base by column chromatography.

Protocol 4: UV-Visible Absorption and Fluorescence Spectroscopy
  • Stock Solutions: Prepare stock solutions of the probe and the target analyte in an appropriate solvent (e.g., spectroscopic grade ethanol or buffer).

  • UV-Vis Spectroscopy:

    • Prepare solutions of the probe at a known concentration (e.g., 10 µM).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

    • Titrate the probe solution with increasing concentrations of the analyte and record the spectral changes.

  • Fluorescence Spectroscopy:

    • Prepare solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Record the fluorescence emission spectrum using a spectrofluorometer.

    • Titrate the probe solution with the analyte and record the changes in fluorescence intensity.

  • Quantum Yield Determination:

    • Measure the relative fluorescence quantum yield using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

Visualizing Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visualization of experimental processes and the underlying principles of probe function.

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Probe Characterization & Application start 2-(m-tolyl)oxazole-4-carbaldehyde reaction Schiff Base Condensation start->reaction amine Amino-functionalized Quencher amine->reaction probe Fluorescent Probe (Quenched State) reaction->probe sensing Sensing Reaction (e.g., Transimination) probe->sensing analyte Target Analyte (e.g., Primary Amine) analyte->sensing fluorescence Fluorescence 'Turn-On' sensing->fluorescence data data fluorescence->data Data Acquisition (Spectroscopy)

Caption: Workflow for the synthesis and application of a fluorescent probe.

pet_mechanism cluster_quenched Quenched State (Probe-Amine Adduct) cluster_fluorescent Fluorescent State (After Analyte Reaction) fluorophore_q Oxazole Fluorophore (LUMO) pet Photoinduced Electron Transfer fluorophore_q->pet e- quencher Amine Quencher (HOMO) quencher->pet e+ excitation_q Excitation (hν) excitation_q->fluorophore_q no_emission No Fluorescence pet->no_emission fluorophore_f Oxazole Fluorophore emission Fluorescence (hν') fluorophore_f->emission excitation_f Excitation (hν) excitation_f->fluorophore_f

Caption: Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.

Conclusion

2-(m-tolyl)oxazole-4-carbaldehyde represents a promising and versatile platform for the development of novel fluorescent probes. Its straightforward synthesis and the reactive aldehyde functionality allow for the facile incorporation of various recognition moieties. The resulting probes have significant potential for applications in cellular imaging, high-throughput screening, and as sensors for biologically relevant molecules.[11] The protocols and predictive data herein provide a solid foundation for researchers to design and synthesize the next generation of fluorescent tools for chemical biology and drug discovery.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2-(m-tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)oxazole-4-carbaldehyde is a versatile heterocyclic aldehyde with significant potential as a scaffold in medicinal chemistry and drug discovery. The aldehyde functional group at the 4-position of the oxazole ring serves as a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can be crucial for modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This document provides detailed application notes and protocols for several common and effective methods for the derivatization of the aldehyde group of 2-(m-tolyl)oxazole-4-carbaldehyde. The protocols are intended to be adaptable for research and development purposes.

Key Derivatization Strategies

The electron-withdrawing nature of the oxazole ring activates the aldehyde group, making it amenable to a range of nucleophilic addition and condensation reactions. Key derivatization strategies include:

  • Formation of Imines (Schiff Bases): Reaction with primary amines to form imine derivatives is a fundamental transformation for introducing a wide variety of substituents.

  • Reductive Amination: The in-situ formation of an imine followed by reduction provides stable secondary amine derivatives, which are valuable for exploring structure-activity relationships.

  • Hydrazone and Oxime Formation: Condensation with hydrazines and hydroxylamine, respectively, yields stable hydrazone and oxime derivatives, which can exhibit their own biological activities or serve as intermediates for further reactions.

  • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which are important pharmacophores and versatile synthetic intermediates.

  • Wittig Reaction: Olefination of the aldehyde using phosphorus ylides allows for the introduction of a carbon-carbon double bond with control over stereochemistry, enabling the synthesis of alkene derivatives.

Data Presentation: Derivatization of 2-Aryl-oxazole-4-carbaldehydes

Due to the limited availability of specific quantitative data for the derivatization of 2-(m-tolyl)oxazole-4-carbaldehyde in the public domain, the following table summarizes typical yields and key spectroscopic data for analogous 2-aryl-oxazole-4-carbaldehyde derivatives to provide a comparative reference.

Derivatization ReactionReagent/ConditionsProduct TypeTypical Yield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
Hydrazone Formation p-Toluenesulfonhydrazide, MeOH/H₂O, 60°Cp-Toluenesulfonyl Hydrazone72~12.0 (s, 1H, NH), ~7.9-7.3 (m, aromatic-H), ~2.4 (s, 3H, CH₃)
Knoevenagel Condensation Malononitrile, catalyst (e.g., piperidine), EtOH, refluxArylmethylenemalononitrile85-95~7.8 (s, 1H, =CH), ~7.9-7.5 (m, aromatic-H)
Wittig Reaction (Carbomethoxymethyl)triphenylphosphonium bromide, base (e.g., K₂CO₃), THFα,β-Unsaturated Ester80-95~7.0-8.0 (d, 1H, =CH), ~6.5-7.5 (d, 1H, =CH), ~3.8 (s, 3H, OCH₃)
Reductive Amination Primary amine, NaBH(OAc)₃, DCESecondary Amine60-80~4.0 (s, 2H, CH₂-N), signals for the amine moiety
Oxime Formation Hydroxylamine hydrochloride, base (e.g., NaOAc), EtOH/H₂O, refluxOxime80-90~8.5 (s, 1H, CH=N), ~11.0 (s, 1H, OH)

Experimental Protocols

The following are detailed protocols for key derivatization reactions of 2-(m-tolyl)oxazole-4-carbaldehyde. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde Hydrazone

This protocol describes the formation of a hydrazone derivative, a common method for characterizing aldehydes and preparing intermediates for further synthesis.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq) in ethanol.

  • Add a solution of the hydrazine derivative (1.0-1.1 eq) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization:

  • ¹H NMR: Expect a downfield singlet for the N=CH proton (typically δ 8.0-8.5 ppm) and signals corresponding to the aromatic protons of the tolyl and oxazole rings, as well as the hydrazine moiety.

  • IR (cm⁻¹): Look for the appearance of a C=N stretch (around 1620-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the base-catalyzed condensation of the aldehyde with an active methylene compound to form a C=C double bond.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • Malononitrile

  • Piperidine or another suitable base (e.g., ammonium acetate)

  • Ethanol or another suitable solvent

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.[1]

  • Add a catalytic amount of piperidine (2-3 drops).[2]

  • Heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction by TLC.[1]

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate).

Characterization:

  • ¹H NMR: Expect a singlet for the newly formed vinylic proton (δ ~7.5-8.0 ppm).

  • IR (cm⁻¹): Look for a strong nitrile (C≡N) stretch (around 2220 cm⁻¹) and a C=C stretch (around 1600 cm⁻¹). The aldehyde C=O peak will be absent.

  • Mass Spectrometry: Confirm the molecular weight of the condensed product.

Protocol 3: Wittig Reaction for Olefination

This protocol describes the conversion of the aldehyde to an alkene using a phosphorus ylide.

Materials:

  • 2-(m-tolyl)oxazole-4-carbaldehyde

  • A suitable triphenylphosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide)

  • A strong base (e.g., potassium tert-butoxide, n-butyllithium)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Schlenk flask or a flame-dried round-bottom flask with an inert atmosphere (N₂ or Ar)

  • Syringes for transfer of reagents

  • Stirring apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0 eq) to generate the ylide. A color change (often to deep red or orange) indicates ylide formation. Stir at this temperature for 30-60 minutes.[3]

  • In a separate flask, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

  • ¹H NMR: The appearance of vinylic proton signals (δ 5.0-8.0 ppm) and the disappearance of the aldehyde proton signal (δ ~9.5-10.0 ppm) are indicative of a successful reaction. The coupling constants of the vinylic protons can help determine the stereochemistry of the double bond.

  • IR (cm⁻¹): The aldehyde C=O stretch will be absent. A C=C stretch will be present (around 1600-1650 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the alkene product.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis start 2-(m-tolyl)oxazole-4-carbaldehyde reaction Derivatization Reaction (e.g., Knoevenagel, Wittig, etc.) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Derivative Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Elucidation & Purity Assessment nmr->data ir->data ms->data

Caption: General workflow for the synthesis and analysis of derivatives.

Potential Biological Signaling Pathway

Derivatives of 2-aryloxazoles have been investigated for their potential as anticancer agents, with some exhibiting antimitotic and vascular-disrupting properties. A key mechanism of action for such compounds is the inhibition of tubulin polymerization.[4][5][6]

G cluster_cell Cancer Cell compound 2-(m-tolyl)oxazole-4-carbaldehyde Derivative tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Tubulin Polymerization compound->polymerization Inhibition tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Failure to progress

Caption: Inhibition of tubulin polymerization signaling pathway.

References

Application Notes and Protocols: Reaction of 2-(m-Tolyl)-oxazole-4-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases from 2-(m-tolyl)-oxazole-4-carbaldehyde and various primary amines. Additionally, potential applications, particularly in the realm of antimicrobial drug discovery, are discussed based on the biological activities commonly observed in structurally related compounds.

Introduction

The reaction of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental and versatile transformation in organic synthesis. The resulting azomethine group (-C=N-) is a key pharmacophore in many biologically active compounds. Oxazole derivatives, in particular, are prevalent scaffolds in medicinal chemistry. The synthesis of Schiff bases from 2-(m-tolyl)-oxazole-4-carbaldehyde offers a pathway to novel compounds with potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[1][2][3] This document outlines detailed experimental procedures for this reaction and provides an overview of the screening methods for their biological evaluation.

Reaction Scheme

The general reaction involves the condensation of 2-(m-tolyl)-oxazole-4-carbaldehyde with a primary amine, typically under acid catalysis, to yield the corresponding N-substituted imine (Schiff base) and water.

Caption: General reaction scheme for the formation of a Schiff base.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from 2-(m-tolyl)-oxazole-4-carbaldehyde. Optimization of reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may be necessary for specific primary amines.

Protocol 1: Conventional Synthesis with Acid Catalysis

This method is a standard procedure for imine formation and is suitable for a wide range of primary amines.

Materials:

  • 2-(m-Tolyl)-oxazole-4-carbaldehyde

  • Primary amine (e.g., aniline, p-toluidine, benzylamine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(m-tolyl)-oxazole-4-carbaldehyde (1.0 eq) in absolute ethanol.

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Synthesis with a Dean-Stark Apparatus for Water Removal

This method is particularly useful for less reactive amines or when the equilibrium of the reaction is unfavorable, as it drives the reaction to completion by removing the water byproduct.

Materials:

  • 2-(m-Tolyl)-oxazole-4-carbaldehyde

  • Primary amine

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-(m-tolyl)-oxazole-4-carbaldehyde (1.0 eq), the primary amine (1.0-1.1 eq), and a catalytic amount of PTSA in toluene.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide representative data for Schiff bases derived from heterocyclic aldehydes, which can be expected to be similar to those derived from 2-(m-tolyl)-oxazole-4-carbaldehyde.

Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis

EntryPrimary AmineSolventCatalystTime (h)Yield (%)Reference
1AnilineEthanolAcetic Acid485[4]
2p-ToluidineMethanol-12-1590[5]
32-MercaptoanilineMethanolH₂SO₄288[6]
4BenzylamineTolueneK₂CO₃1297[5]

Table 2: Representative Spectroscopic Data for a Heterocyclic Schiff Base

Spectroscopic DataCharacteristic Peaks
FT-IR (cm⁻¹) 1620-1660 (C=N, azomethine stretch), 1570-1600 (C=C, aromatic)
¹H NMR (δ, ppm) 8.0-9.5 (s, 1H, -CH=N-), 7.0-8.0 (m, aromatic protons)
¹³C NMR (δ, ppm) 158-165 (-CH=N-), 110-150 (aromatic carbons)

Application Notes: Antimicrobial Activity

Schiff bases derived from heterocyclic aldehydes are well-documented for their potential as antimicrobial and antifungal agents.[1][2][7][8] The imine linkage is often crucial for their biological activity. The synthesized Schiff bases of 2-(m-tolyl)-oxazole-4-carbaldehyde can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

Protocol 3: Antimicrobial Screening by Disc Diffusion Method

This protocol describes a standard method for assessing the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Nystatin)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Prepare a microbial inoculum of the test organism and spread it evenly over the agar surface.

  • Dissolve the synthesized Schiff bases in DMSO to a known concentration.

  • Impregnate sterile filter paper discs with the solutions of the Schiff bases.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Schiff Base 1141610812
Schiff Base 21820121015
Ciprofloxacin25282220-
Nystatin----18

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Schiff Base Synthesis cluster_screening Antimicrobial Screening Reactants 2-(m-Tolyl)-oxazole-4-carbaldehyde + Primary Amine Reaction Reflux in Ethanol with Acetic Acid Catalyst Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Schiff Base Purification->Product Preparation Prepare Microbial Inoculum & Agar Plates Product->Preparation Characterization (FT-IR, NMR) Application Apply Compound-Impregnated Discs Preparation->Application Incubation Incubate Plates Application->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement

Caption: Experimental workflow for synthesis and antimicrobial screening.

Potential Mechanism of Action

mechanism_of_action Schiff_Base Oxazole Schiff Base Inhibition Inhibition Schiff_Base->Inhibition Cell_Wall Bacterial Cell Wall Synthesis Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death Replication Failure Protein_Synthesis Protein Synthesis Protein_Synthesis->Cell_Death Metabolic Failure Inhibition->Cell_Wall Inhibition->DNA_Gyrase Inhibition->Protein_Synthesis

Caption: Potential antimicrobial mechanisms of action for Schiff bases.

Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be conducted in accordance with institutional safety policies and with appropriate personal protective equipment. The biological activities mentioned are based on literature for structurally similar compounds and are not guaranteed for the specific derivatives of 2-(m-tolyl)-oxazole-4-carbaldehyde. Experimental validation is required.

References

Application Notes and Protocols: 2-M-tolyl-oxazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 2-M-tolyl-oxazole-4-carbaldehyde in various multicomponent reactions (MCRs). While specific literature examples for this exact substrate are limited, its reactivity can be inferred from analogous 2-aryl-oxazole-4-carbaldehydes and other aromatic aldehydes. The following protocols for Biginelli, Ugi, and Passerini-type reactions are presented as representative methodologies that can be adapted and optimized for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones (DHPMs).[1][2][3][4][5] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The use of this compound in this reaction is expected to yield DHPMs bearing a substituted oxazole moiety.

General Reaction Scheme:

Biginelli_Reaction cluster_conditions Conditions cluster_product Product R1 This compound plus1 + R2 β-Ketoester (e.g., Ethyl Acetoacetate) plus2 + R3 Urea / Thiourea C1 Acid Catalyst (e.g., HCl, I₂) Solvent (e.g., Ethanol) Heat P1 Dihydropyrimidinone Derivative Ugi_Reaction_Workflow cluster_reactants Ugi Reactants cluster_product Initial Product cluster_post_condensation Post-Condensation cluster_final_product Final Product aldehyde This compound ugi_product α-Acylamino Amide aldehyde->ugi_product amine Amine amine->ugi_product acid Carboxylic Acid acid->ugi_product isocyanide Isocyanide isocyanide->ugi_product cyclization Acid-mediated Debenzylation/Cyclization ugi_product->cyclization Treatment oxazole Substituted Oxazole cyclization->oxazole Yields Passerini_Reaction cluster_conditions Conditions cluster_product Product R1 This compound plus + R2 α-Isocyanoacetamide Derivative C1 Lewis Acid (e.g., LiBr) Solvent (e.g., Toluene) Heat P1 2,4,5-Trisubstituted Oxazole Gewald_Reaction cluster_reactants Reactants cluster_product Product aldehyde This compound product 2-Aminothiophene Derivative aldehyde->product cyanoester α-Cyanoester cyanoester->product sulfur Elemental Sulfur (S₈) sulfur->product base Base (e.g., Morpholine) base->product

References

Application Notes and Protocols for the Scalable Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the scaled-up synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a robust two-step synthetic sequence involving a modified Robinson-Gabriel oxazole synthesis followed by a Vilsmeier-Haack formylation. Safety precautions and considerations for process scale-up are also addressed to ensure a safe and efficient production workflow.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific scaffold of 2-(m-tolyl)oxazole-4-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein provides a reliable and scalable method for its preparation, catering to the needs of medicinal chemistry and process development laboratories.

Synthetic Pathway

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde is achieved through a two-step process. The first step is the formation of the 2-(m-tolyl)oxazole core via the cyclodehydration of an N-acyl-α-amino ketone intermediate. This is followed by the regioselective formylation at the C4-position of the oxazole ring using the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Formylation Amino_ketone α-Amino Ketone Precursor Acylation Acylation Amino_ketone->Acylation m_Toluoyl_chloride m-Toluoyl Chloride m_Toluoyl_chloride->Acylation N_acyl_amino_ketone N-(m-toluoyl)-α-amino ketone Acylation->N_acyl_amino_ketone Cyclodehydration Cyclodehydration (Robinson-Gabriel) N_acyl_amino_ketone->Cyclodehydration Oxazole 2-(m-tolyl)oxazole Cyclodehydration->Oxazole Formylation Vilsmeier-Haack Formylation Oxazole->Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_reagent->Formylation Product 2-(m-tolyl)oxazole-4-carbaldehyde Formylation->Product

Caption: Synthetic workflow for 2-(m-tolyl)oxazole-4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-(m-tolyl)oxazole

This step involves the acylation of an α-amino ketone hydrochloride with m-toluoyl chloride, followed by cyclodehydration to form the oxazole ring. A common and scalable α-amino ketone precursor is aminoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ. For the purpose of this protocol, we will assume the use of a generic α-amino ketone hydrochloride.

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • m-Toluoyl chloride (1.1 eq)

  • Pyridine (2.5 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Acylation: To a stirred suspension of α-amino ketone hydrochloride (1.0 eq) in dichloromethane (DCM, 5 mL/g of starting material) at 0 °C, add pyridine (2.5 eq) dropwise. After stirring for 15 minutes, add m-toluoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(m-toluoyl)-α-amino ketone.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Dissolve the crude N-(m-toluoyl)-α-amino ketone in toluene (10 mL/g). To this solution, add phosphorus oxychloride (1.5 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.[1][2] Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL/g). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-(m-tolyl)oxazole can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole

This step introduces the carbaldehyde group at the C4-position of the oxazole ring.

Materials:

  • 2-(m-tolyl)oxazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (3.0 eq) and 1,2-dichloroethane (5 mL/g of oxazole). Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3][4][5]

  • Formylation: Add a solution of 2-(m-tolyl)oxazole (1.0 eq) in 1,2-dichloroethane (2 mL/g) to the Vilsmeier reagent at 0 °C. Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.[3][6] Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir for 1 hour to hydrolyze the intermediate iminium salt. Extract the product with ethyl acetate (3 x 10 mL/g). Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude 2-(m-tolyl)oxazole-4-carbaldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

ParameterStep 1: Oxazole Synthesis (Lab Scale)Step 1: Oxazole Synthesis (Scale-Up)Step 2: Formylation (Lab Scale)Step 2: Formylation (Scale-Up)
Reactants
α-Amino ketone HCl10.0 g1.0 kg--
m-Toluoyl chloride13.5 g1.35 kg--
2-(m-tolyl)oxazole--10.0 g1.0 kg
POCl₃13.4 g1.34 kg11.5 g1.15 kg
DMF--13.7 g1.37 kg
Solvents
Dichloromethane50 mL5.0 L--
Toluene100 mL10.0 L--
1,2-Dichloroethane--70 mL7.0 L
Reaction Conditions
Temperature (°C)0 to 1100 to 1100 to 700 to 70
Time (h)6-106-103.5-5.53.5-5.5
Yield
Expected Yield (%)75-8570-8080-9075-85
Purification Column ChromatographyCrystallization/DistillationColumn ChromatographyCrystallization

Scale-Up Considerations and Safety

  • Exothermic Reactions: Both the acylation and the formation of the Vilsmeier reagent are exothermic. For large-scale synthesis, controlled addition of reagents and efficient cooling are crucial to maintain the reaction temperature and prevent runaway reactions.

  • Reagent Handling: Phosphorus oxychloride and m-toluoyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Selection: While dichloromethane is a common laboratory solvent, its use at scale may be restricted due to environmental and health concerns. Alternative solvents should be investigated during process development.

  • Work-up: The quenching of both reaction steps with water is exothermic and can lead to the evolution of HCl gas. Perform quenching slowly and with adequate cooling and ventilation.

  • Purification: At a larger scale, column chromatography becomes impractical. Developing a robust crystallization or distillation procedure for product purification is essential for an efficient and scalable process.

  • Process Safety Analysis: A thorough process safety analysis, including Hazard and Operability (HAZOP) studies, should be conducted before performing the synthesis at a large scale to identify and mitigate potential hazards.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs Amino_Ketone α-Amino Ketone Acylation Acylation Amino_Ketone->Acylation m_Toluoyl_Chloride m-Toluoyl Chloride m_Toluoyl_Chloride->Acylation POCl3_DMF POCl₃ / DMF Formylation Formylation POCl3_DMF->Formylation Cyclodehydration Cyclodehydration Acylation->Cyclodehydration Intermediate 2-(m-tolyl)oxazole Cyclodehydration->Intermediate Final_Product 2-(m-tolyl)oxazole-4-carbaldehyde Formylation->Final_Product Intermediate->Formylation

Caption: Logical flow from starting materials to the final product.

References

Application Notes and Protocols for the Quantification of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-M-tolyl-oxazole-4-carbaldehyde is a substituted oxazole derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar to nonpolar organic molecules like this compound. The method's high resolution and sensitivity make it ideal for analyzing the compound in complex matrices. A C18 stationary phase is a suitable choice, providing good retention and separation based on hydrophobicity. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized for efficient elution. UV detection is appropriate for this compound due to the presence of the chromophoric oxazole and aromatic rings. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile acids like phosphoric acid.[3]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (LC-MS grade) or Phosphoric acid (analytical grade)

    • Reference standard of this compound (of known purity)

    • Sample diluent (e.g., 50:50 acetonitrile:water)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan (likely in the range of 254-320 nm)

    • Run Time: 15 minutes

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the sample diluent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC):

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at ~280 nm (hypothetical)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Experimental Workflow (HPLC):

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Stock & Calibration Curve Sample Unknown Sample Extraction Extraction Sample->Extraction Dissolve & Filter HPLC HPLC-UV System Dilution->HPLC Inject Standards Extraction->HPLC Inject Sample Data Chromatographic Data (Peak Area) HPLC->Data Calibration Calibration Curve Data->Calibration Plot Area vs. Concentration Result Concentration Report Calibration->Result Calculate Sample Concentration

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural information, leading to confident identification and quantification.[4][5] A non-polar or mid-polar capillary column is generally effective for the separation of such aromatic compounds. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. For quantification, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target compound.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph (GC) with a split/splitless injector

    • Mass Spectrometer (MS) detector (e.g., Quadrupole)

    • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents and Materials:

    • Helium (carrier gas, high purity)

    • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

    • Reference standard of this compound

    • Internal standard (e.g., a structurally similar compound with a different retention time, if needed for higher precision)

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Acquisition Mode: Full Scan (m/z 50-400) for identification and SIM mode for quantification (select 3-4 characteristic ions)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the chosen solvent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). If using an internal standard, add it to each calibration standard and sample at a constant concentration.

    • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • Quantification:

    • Identify the retention time and characteristic mass fragments of this compound from the analysis of a standard in full scan mode.

    • In SIM mode, monitor the selected ions.

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

    • Determine the concentration in the unknown sample from the calibration curve.

Quantitative Data Summary (GC-MS):

ParameterValue
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Ionization ModeElectron Ionization (EI, 70 eV)
Acquisition ModeSIM (Selected Ion Monitoring)
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL

Experimental Workflow (GC-MS):

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Stock & Calibration Curve Sample Unknown Sample Extraction Extraction Sample->Extraction Dissolve in Solvent GCMS GC-MS System Dilution->GCMS Inject Standards Extraction->GCMS Inject Sample MassSpec Mass Spectra & Chromatogram GCMS->MassSpec Calibration Calibration Curve (SIM) MassSpec->Calibration Extract Ion Chromatogram & Plot Area Result Concentration Report Calibration->Result Calculate Sample Concentration

Caption: Workflow for the quantification of this compound using GC-MS.

UV-Vis Spectroscopy

Application Note:

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The conjugated system of this compound is expected to exhibit strong UV absorbance.[6][7] This technique is particularly useful for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the wavelength of maximum absorbance (λmax) of the analyte. The concentration is determined by measuring the absorbance and applying the Beer-Lambert law.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended)

    • Matched quartz cuvettes (e.g., 1 cm path length)

  • Reagents and Materials:

    • Solvent (e.g., Ethanol, Methanol, or Acetonitrile, UV grade)

    • Reference standard of this compound

  • Procedure:

    • Determination of λmax:

      • Prepare a dilute solution of the reference standard in the chosen solvent.

      • Scan the solution over a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Preparation of Calibration Curve:

      • Prepare a stock solution of the reference standard of a known concentration.

      • Prepare a series of dilutions from the stock solution to create at least five calibration standards.

      • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

      • Plot a graph of absorbance versus concentration.

    • Sample Analysis:

      • Prepare a solution of the unknown sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve (typically 0.1-1.0).

      • Measure the absorbance of the sample solution at λmax.

  • Quantification:

    • Determine the concentration of the unknown sample by interpolating its absorbance from the calibration curve.

    • Alternatively, calculate the molar absorptivity (ε) from the calibration curve and use the Beer-Lambert equation (A = εbc) to determine the concentration (c), where A is the absorbance, b is the path length of the cuvette, and ε is the molar absorptivity.

Quantitative Data Summary (UV-Vis):

ParameterValue
SolventEthanol (UV Grade)
λmax~290 nm (hypothetical)
Path Length1 cm
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)To be determined experimentally

Logical Relationship Diagram (UV-Vis Quantification):

UVVis_Logic cluster_setup Setup & Calibration cluster_sample_analysis Sample Analysis cluster_result Result Determine_Lambda Determine λmax Measure_Abs_Standards Measure Absorbance of Standards Determine_Lambda->Measure_Abs_Standards Measure_Abs_Sample Measure Sample Absorbance at λmax Determine_Lambda->Measure_Abs_Sample Prep_Standards Prepare Calibration Standards Prep_Standards->Measure_Abs_Standards Calibration_Curve Plot Absorbance vs. Concentration Measure_Abs_Standards->Calibration_Curve Calculate_Conc Calculate Concentration Calibration_Curve->Calculate_Conc Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Abs_Sample Measure_Abs_Sample->Calculate_Conc

Caption: Logical relationship for quantification using UV-Vis spectroscopy based on Beer-Lambert law.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Overview

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde is typically achieved in a two-step sequence:

  • Step 1: Synthesis of 2-(m-tolyl)oxazole via a Robinson-Gabriel-type synthesis.

  • Step 2: Formylation of 2-(m-tolyl)oxazole at the C4-position using the Vilsmeier-Haack reaction.

This guide will address potential issues and optimization strategies for each of these key steps.

II. Step 1: Synthesis of 2-(m-tolyl)oxazole

A common route to obtaining the 2-(m-tolyl)oxazole precursor is through the cyclodehydration of a 2-acylamino-ketone.[1][2][3]

Frequently Asked Questions (FAQs) - Step 1

Q1: What is a common starting material for the synthesis of 2-(m-tolyl)oxazole?

A suitable starting material is N-(2-(m-tolyl)-2-oxoethyl)acetamide, which can be prepared from m-tolyl methyl ketone.

Q2: Which cyclodehydrating agents are effective for the Robinson-Gabriel synthesis?

Concentrated sulfuric acid (H₂SO₄) is a traditional and effective cyclodehydrating agent.[4] Other reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA) can also be used, and the choice may depend on the substrate's sensitivity to strong acids.[1]

Troubleshooting Guide - Step 1: Synthesis of 2-(m-tolyl)oxazole
Symptom Possible Cause Suggested Solution
Low or no yield of 2-(m-tolyl)oxazole Incomplete cyclodehydration.- Increase the reaction temperature, but monitor for potential decomposition of the starting material.[1]- Ensure the purity and dryness of the 2-acylamino-ketone starting material.[1]- Consider using a stronger or different cyclodehydrating agent (e.g., POCl₃, P₂O₅).[1]
Decomposition of the starting material under strong acidic conditions.- Use a milder dehydrating agent such as triphenylphosphine/iodine.[1]- Reduce the reaction time and monitor the progress closely to work up the reaction as soon as it is complete.[1]
Formation of multiple byproducts Presence of water leading to hydrolysis of intermediates.- Use anhydrous solvents and reagents.[1]- Employ a more powerful dehydrating agent to scavenge any residual water.[1]
Formation of enamides as a side product.- Adjust the reaction temperature or change the dehydrating agent to disfavor the enamide formation pathway.[1]
Difficulty in product purification The product and byproducts have similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system.
Experimental Protocol: Synthesis of 2-(m-tolyl)oxazole (General Procedure)

This protocol is a general representation based on the Robinson-Gabriel synthesis.[3][4]

  • Preparation of N-(2-(m-tolyl)-2-oxoethyl)acetamide:

    • To a solution of 2-amino-1-(m-tolyl)ethan-1-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

    • Slowly add acetyl chloride and allow the reaction to warm to room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Cyclodehydration to 2-(m-tolyl)oxazole:

    • Carefully add the purified N-(2-(m-tolyl)-2-oxoethyl)acetamide to a cyclodehydrating agent (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0 °C).

    • Heat the reaction mixture (e.g., to 60 °C) for a specified time (e.g., 2 hours), monitoring the progress by TLC.[4]

    • After completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

    • Purify the crude 2-(m-tolyl)oxazole by column chromatography.

III. Step 2: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Frequently Asked questions (FAQs) - Step 2

Q1: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[7] It is typically prepared by the reaction of DMF with POCl₃, usually at low temperatures (e.g., 0 °C).[9]

Q2: At which position does the formylation of 2-(m-tolyl)oxazole occur?

Electrophilic substitution on the oxazole ring generally occurs at the C4 or C5 position. For 2-substituted oxazoles, formylation is expected to occur at the C4-position.[10]

Troubleshooting Guide - Step 2: Vilsmeier-Haack Formylation
Symptom Possible Cause Suggested Solution
Low or no yield of 2-(m-tolyl)oxazole-4-carbaldehyde Incomplete formation of the Vilsmeier reagent.- Ensure DMF and POCl₃ are pure and anhydrous.- Allow sufficient time for the formation of the Vilsmeier reagent before adding the oxazole substrate.
Low reactivity of the 2-(m-tolyl)oxazole.- Increase the reaction temperature, but monitor for potential decomposition.[11]- Increase the reaction time.
Precipitation of the Vilsmeier reagent or reaction mixture.- Use a suitable co-solvent (e.g., 1,2-dichloroethane) to improve solubility.[12]- Ensure efficient stirring throughout the reaction.[9]
Formation of multiple byproducts Over-reaction or side reactions on the tolyl ring.- Carefully control the stoichiometry of the Vilsmeier reagent.- Optimize the reaction temperature and time to favor mono-formylation.
Decomposition of the product during workup.- Perform the hydrolytic workup at low temperatures (e.g., by pouring the reaction mixture onto ice).- Neutralize the reaction mixture carefully to avoid harsh pH conditions.
Quantitative Data: Optimization of Vilsmeier-Haack Reaction Conditions (Illustrative)

The following table provides illustrative data on how reaction parameters can affect the yield of formylated heterocycles, based on studies of similar systems.[13]

Solvent Reaction Time (h) Yield (%)
Benzene648
1,2-Dichloroethane655
DMF561

This data is for the formylation of 2-methylpyrimidine-4,6-diol and serves as an example of solvent effects.[13]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole (General Procedure)

This protocol is a general representation based on the Vilsmeier-Haack reaction.[6][12]

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for a specified time (e.g., 30-60 minutes) to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-(m-tolyl)oxazole in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).

    • Slowly add the solution of 2-(m-tolyl)oxazole to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature or heat to a specific temperature (e.g., 60-80 °C) and stir for several hours, monitoring the progress by TLC.[4]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude 2-(m-tolyl)oxazole-4-carbaldehyde by column chromatography or recrystallization.

IV. Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(m-tolyl)oxazole cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 N-(2-(m-tolyl)-2-oxoethyl)acetamide reagent1 Cyclodehydrating Agent (e.g., H₂SO₄) reaction1 Robinson-Gabriel Cyclodehydration start1->reaction1 reagent1->reaction1 product1 Crude 2-(m-tolyl)oxazole reaction1->product1 purification1 Purification (Column Chromatography) product1->purification1 final_product1 Pure 2-(m-tolyl)oxazole purification1->final_product1 start2 Pure 2-(m-tolyl)oxazole final_product1->start2 reagent2 Vilsmeier Reagent (DMF/POCl₃) reaction2 Vilsmeier-Haack Formylation start2->reaction2 reagent2->reaction2 product2 Crude 2-(m-tolyl)oxazole-4-carbaldehyde reaction2->product2 purification2 Purification (Column Chromatography) product2->purification2 final_product2 Pure 2-(m-tolyl)oxazole-4-carbaldehyde purification2->final_product2

Caption: Synthetic workflow for 2-(m-tolyl)oxazole-4-carbaldehyde.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield or Impure Product issue1 Low Yield in Step 1 start->issue1 Identify Step with Issue issue2 Low Yield in Step 2 start->issue2 Identify Step with Issue cause1a Incomplete Cyclodehydration issue1->cause1a cause1b Starting Material Decomposition issue1->cause1b solution1a1 Increase Temperature cause1a->solution1a1 solution1a2 Change Dehydrating Agent cause1a->solution1a2 solution1b1 Use Milder Conditions cause1b->solution1b1 cause2a Inefficient Vilsmeier Reagent issue2->cause2a cause2b Low Substrate Reactivity issue2->cause2b solution2a1 Use Anhydrous Reagents cause2a->solution2a1 solution2b1 Increase Temperature/Time cause2b->solution2b1

Caption: Logical approach to troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 2-(m-tolyl)oxazole-4-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-(m-tolyl)oxazole-4-carbaldehyde using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your purification experiments.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of 2-(m-tolyl)oxazole-4-carbaldehyde in a question-and-answer format.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
PUR-001 Low or No Recovery of Product 1. Compound is too polar or too non-polar for the chosen solvent system and is either retained on the column or elutes with the solvent front. 2. Decomposition of the compound on the silica gel. 3. Insufficient elution volume.1. Adjust the eluent system. Test different solvent ratios with Thin Layer Chromatography (TLC) beforehand. A typical starting point is a hexane/ethyl acetate mixture.[1] 2. Some oxazole derivatives can be sensitive to the acidic nature of silica gel.[2] Consider deactivating the silica gel with triethylamine (0.1-1% v/v in the eluent) or using a different stationary phase like neutral alumina.[1] 3. Continue eluting the column with a more polar solvent system to ensure all the compound has been eluted.
PUR-002 Co-elution of Product with Impurities 1. Similar polarity of the product and impurities. 2. Overloading of the column.1. Optimize the mobile phase composition. A shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) might improve separation.[1] 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
PUR-003 Streaking or Tailing of the Product Band on the Column 1. The compound may be slightly acidic or basic. 2. The sample is not fully dissolved in the loading solvent. 3. The column was not packed properly.1. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[1] 2. Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
PUR-004 Product appears as an oil instead of a solid after solvent removal 1. The compound has a low melting point. 2. Presence of residual solvent. 3. Presence of impurities that lower the melting point.1. If the compound is inherently an oil at room temperature, this is expected. 2. Dry the purified compound under high vacuum to remove any remaining solvent. 3. Re-purify the oil by column chromatography using a shallower gradient or consider recrystallization if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of 2-(m-tolyl)oxazole-4-carbaldehyde?

A1: Silica gel is the most commonly used stationary phase for the purification of oxazole derivatives and aromatic aldehydes due to its versatility and effectiveness in separating compounds of varying polarities.[1][3] However, for compounds that are sensitive to acid, neutral alumina can be a suitable alternative.[2]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A mixture of hexane and ethyl acetate is a good starting point for developing a solvent system for the column chromatography of 2-aryl-oxazole-4-carbaldehydes.[1] The optimal ratio should be determined by preliminary TLC analysis.

Q3: How can I monitor the progress of the column chromatography?

A3: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This allows for the identification of fractions containing the pure product.

Q4: Can 2-(m-tolyl)oxazole-4-carbaldehyde decompose on silica gel?

A4: While there is no specific data on the stability of 2-(m-tolyl)oxazole-4-carbaldehyde on silica gel, some functionalized oxazoles have been reported to be unstable on silica, especially those with sensitive substituents.[2] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before developing to see if any degradation occurs.

Q5: What are the expected impurities from the synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde?

A5: Potential impurities could include unreacted starting materials (e.g., m-tolualdehyde and tosylmethyl isocyanide if using the Van Leusen reaction), byproducts from side reactions, and decomposition products.[1]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of crude 2-(m-tolyl)oxazole-4-carbaldehyde.

Materials:

  • Crude 2-(m-tolyl)oxazole-4-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 2-(m-tolyl)oxazole-4-carbaldehyde in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) if necessary to elute the product.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(m-tolyl)oxazole-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes typical, though not empirically determined for this specific compound, quantitative data for the purification of a 2-aryl-oxazole-4-carbaldehyde by column chromatography. These values are based on purifications of structurally similar compounds.

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this class of compounds.
Mobile Phase Hexane/Ethyl Acetate (gradient)A common and effective eluent system.
Rf of Pure Product 0.2 - 0.3In an optimized TLC solvent system.
Yield 60-90%Highly dependent on the purity of the crude material and the success of the chromatography.
Purity >95%As determined by HPLC or NMR after purification.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) slurry 2. Prepare Silica Gel Slurry tlc->slurry Optimized Eluent pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine Identified Pure Fractions evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of 2-(m-tolyl)oxazole-4-carbaldehyde.

Logical Relationship for Troubleshooting Low Recovery

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Product Recovery cause1 Incorrect Solvent System start->cause1 cause2 Compound Decomposition start->cause2 cause3 Insufficient Elution start->cause3 sol1 Optimize Eluent (via TLC) cause1->sol1 sol2 Use Neutral Alumina or Deactivated Silica cause2->sol2 sol3 Increase Elution Volume/Polarity cause3->sol3

References

troubleshooting low conversion in the formylation of 2-M-tolyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the formylation of 2-(m-tolyl)oxazole, a key reaction in the synthesis of valuable chemical intermediates. The following information is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthetic transformation, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the formylation of 2-(m-tolyl)oxazole?

The expected major product is 2-(m-tolyl)oxazole-4-carbaldehyde. The formylation occurs via an electrophilic aromatic substitution, and the C4 position of the oxazole ring is generally the most favorable site for this reaction on a 2-substituted oxazole.

Q2: Which formylation method is typically used for this transformation?

The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocyclic compounds like oxazoles.[1] This reaction employs a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1]

Q3: What are the main safety considerations for this reaction?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood under anhydrous conditions and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice and a basic solution, should be done cautiously to control the exothermic reaction.[2]

Troubleshooting Guide for Low Conversion

Low conversion is a frequent challenge in the formylation of moderately reactive heterocycles. The following sections address potential causes and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under strictly anhydrous conditions.[2]

  • Insufficient Reactivity of the Substrate: Oxazoles are less reactive than other five-membered heterocycles like pyrroles in the Vilsmeier-Haack reaction.[1] The reaction conditions may not be sufficiently forcing.

  • Low Reaction Temperature: While the Vilsmeier reagent is prepared at a low temperature, the formylation of a moderately reactive substrate often requires heating to proceed at a reasonable rate.[3][4]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be flame- or oven-dried prior to use. Use anhydrous DMF and fresh, high-purity POCl₃.[2]

  • Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) can be used to drive the reaction to completion.

  • Increase Reaction Temperature: After the addition of the 2-(m-tolyl)oxazole, the reaction temperature can be gradually increased. Temperatures in the range of 60-80°C are common for the formylation of heterocycles.[1][4] In some cases, temperatures as high as 120°C have been reported.[3]

  • Extend Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is proceeding slowly, extend the reaction time. Reactions can take anywhere from a few hours to overnight.[4]

Problem 2: Formation of Multiple Products

Potential Causes:

  • Lack of Regioselectivity: While formylation is expected at the C4 position, competing formylation at the C5 position of the oxazole ring or on the electron-rich tolyl ring can occur, leading to a mixture of isomers.

  • Side Reactions: At higher temperatures, side reactions can become more prevalent.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity, although this could also decrease the overall conversion rate. A careful optimization of the temperature is necessary.

  • Choice of Solvent: While DMF is the standard, in some cases, the use of a co-solvent like dichloromethane or 1,2-dichloroethane can influence the reaction outcome.

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is required for separation.

Problem 3: Formation of Tarry Residue

Potential Causes:

  • Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to the decomposition of the reagent and the substrate, resulting in polymerization and the formation of tar.[2]

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions and decomposition.[2]

Solutions:

  • Strict Temperature Control: Prepare the Vilsmeier reagent at 0°C with slow, dropwise addition of POCl₃ to DMF. Maintain a controlled temperature throughout the reaction.[2]

  • Use High-Purity Reagents: Ensure that the 2-(m-tolyl)oxazole starting material is pure and that the solvents are of high quality and anhydrous.

Data Presentation

Table 1: Influence of Reaction Parameters on the Formylation of 2-(m-Tolyl)oxazole

ParameterConditionExpected Outcome on ConversionPotential Side Effects
Temperature Low (e.g., Room Temp)Low to moderate conversionIncomplete reaction
Moderate (e.g., 60-80°C)Moderate to high conversionPotential for decreased regioselectivity
High (e.g., >100°C)May decrease due to decompositionIncreased risk of side reactions and tar formation
Reaction Time Short (e.g., 1-2 hours)Low conversionIncomplete reaction
Moderate (e.g., 4-8 hours)Moderate to high conversion-
Long (e.g., >12 hours)May not significantly increase conversionPotential for product degradation
Equivalents of Vilsmeier Reagent 1.0-1.5 eq.Low to moderate conversionIncomplete reaction
2.0-3.0 eq.Moderate to high conversionIncreased cost and more complex work-up

Experimental Protocols

Representative Protocol for the Formylation of 2-(m-Tolyl)oxazole
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(m-tolyl)oxazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(m-tolyl)oxazole-4-carbaldehyde.

Visualizations

formylation_pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Oxazole 2-(m-Tolyl)oxazole Oxazole->Intermediate Electrophilic Attack Product 2-(m-Tolyl)oxazole-4-carbaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add 2-(m-Tolyl)oxazole reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 70-80°C) substrate_add->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Ice, NaHCO₃) monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end Final Product purification->end troubleshooting_low_conversion start Low Conversion Observed check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes reagents_bad Reagents are Suspect check_reagents->reagents_bad No check_temp Review Reaction Temperature (Was it heated?) reagents_ok->check_temp use_fresh_reagents Action: Use Fresh/Dry Reagents reagents_bad->use_fresh_reagents temp_ok Temperature was >60°C check_temp->temp_ok Yes temp_low Reaction at RT or below check_temp->temp_low No check_time Review Reaction Time (Monitored to completion?) temp_ok->check_time increase_temp Action: Increase Temperature (e.g., to 70-80°C) temp_low->increase_temp time_ok Reaction monitored, no further change check_time->time_ok Yes time_short Reaction time was short check_time->time_short No consider_stoichiometry Consider Stoichiometry (Increase Vilsmeier Reagent eq.) time_ok->consider_stoichiometry increase_time Action: Increase Reaction Time time_short->increase_time

References

Technical Support Center: Optimizing Reaction Conditions for 2-(m-Tolyl)-oxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(m-tolyl)-oxazole-4-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 2-(m-tolyl)-oxazole-4-carbaldehyde?

A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of the 2-(m-tolyl)oxazole core. This can be achieved through various methods, such as the reaction of m-toluamide with an α-haloketone (e.g., 2-bromo-3-oxopropanal) or via a Van Leusen reaction between m-tolualdehyde and tosylmethyl isocyanide (TosMIC). The second step is the formylation of the resulting 2-(m-tolyl)oxazole at the C4-position, commonly achieved through a Vilsmeier-Haack reaction.

Q2: My Vilsmeier-Haack formylation is resulting in a low yield of the desired 4-carbaldehyde. What are the potential causes?

A2: Low yields in Vilsmeier-Haack reactions can stem from several factors.[1] The Vilsmeier reagent (typically formed from POCl₃ and DMF) is sensitive to moisture, so ensuring anhydrous conditions is critical.[1] The reactivity of the oxazole substrate also plays a role; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[2] Insufficient reaction time or temperature may also lead to incomplete conversion.[1] Additionally, the product may be susceptible to decomposition during the aqueous work-up, which should be performed carefully at low temperatures.[1]

Q3: I am observing multiple spots on my TLC plate after the formylation reaction. What are the likely side products?

A3: The formation of multiple products can be due to several side reactions. It is possible to have di-formylation, although formylation at the C4 position is generally preferred for 2-substituted oxazoles. Incomplete hydrolysis of the iminium intermediate from the Vilsmeier-Haack reaction can also lead to impurities.[3] Furthermore, under harsh conditions, the oxazole ring itself can be susceptible to cleavage.[4] Optimizing the stoichiometry of the Vilsmeier reagent and carefully controlling the reaction temperature and duration can help minimize the formation of these byproducts.[1]

Q4: What are the key safety precautions to take during a Vilsmeier-Haack reaction?

A4: The reagents used in the Vilsmeier-Haack reaction, particularly phosphorus oxychloride (POCl₃), are hazardous. POCl₃ is highly corrosive and reacts violently with water.[1] The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1] The quenching of the reaction with ice water is highly exothermic and must be done slowly and with caution.[1]

Troubleshooting Guide

Issue Possible Causes Solutions
Low or No Yield of 2-(m-tolyl)oxazole (Step 1) - Incomplete reaction due to insufficient heating or reaction time.- Poor quality of starting materials (e.g., presence of moisture).- Inefficient cyclization catalyst or conditions.- Increase reaction temperature or prolong the reaction time, monitoring progress by TLC.- Ensure all starting materials and solvents are anhydrous.- Screen different catalysts (e.g., for cyclodehydration reactions) and optimize their loading.[5]
Low Yield of 2-(m-tolyl)-oxazole-4-carbaldehyde (Step 2 - Formylation) - Decomposition of the Vilsmeier reagent due to moisture.- Insufficient reactivity of the 2-(m-tolyl)oxazole substrate.- Incomplete reaction.- Product decomposition during work-up.[1]- Use freshly distilled POCl₃ and anhydrous DMF.- Ensure all glassware is flame-dried before use.- Increase the reaction temperature or time.- Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).[1]
Formation of Multiple Products in Formylation - Over-reaction leading to di-formylation.- Incomplete hydrolysis of the iminium intermediate.- Decomposition of the starting material or product.[1]- Use a stoichiometric amount of the Vilsmeier reagent.- Ensure the aqueous work-up is sufficiently long to allow for complete hydrolysis.- Maintain strict temperature control throughout the reaction.[1]
Difficulty in Product Purification - Presence of polar impurities from the Vilsmeier reagent.- Similar polarity of the product and byproducts.- After quenching, basify the aqueous layer to neutralize any remaining acidic species before extraction.- Employ careful column chromatography with a shallow solvent gradient to improve separation.- Consider recrystallization as an alternative or final purification step.
Formation of a Dark, Tarry Residue - Reaction overheating, leading to polymerization or decomposition.- Impurities in the starting materials or solvents.[1]- Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the substrate.- Use high-purity, anhydrous starting materials and solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(m-tolyl)oxazole

This protocol is a general guideline and may require optimization.

Materials:

  • m-Toluamide

  • 2-Bromo-1,1-diethoxyethane

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-toluamide in dichloromethane.

  • Add 2-bromo-1,1-diethoxyethane to the solution.

  • Slowly add concentrated sulfuric acid to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(m-tolyl)oxazole by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole

This protocol is a general guideline and requires strict anhydrous conditions.

Materials:

  • 2-(m-tolyl)oxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2-(m-tolyl)oxazole in anhydrous DCM.

  • Slowly add the solution of 2-(m-tolyl)oxazole to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(m-tolyl)-oxazole-4-carbaldehyde by column chromatography on silica gel.

Visualizations

G cluster_synthesis Synthesis of 2-(m-Tolyl)oxazole cluster_formylation Vilsmeier-Haack Formylation start_synth m-Toluamide + 2-Halo-acetaldehyde equivalent reaction_synth Cyclization start_synth->reaction_synth product_synth 2-(m-Tolyl)oxazole reaction_synth->product_synth purification_synth Purification product_synth->purification_synth start_formyl 2-(m-Tolyl)oxazole + Vilsmeier Reagent (POCl3/DMF) purification_synth->start_formyl Isolated Intermediate reaction_formyl Electrophilic Substitution start_formyl->reaction_formyl intermediate Iminium Salt Intermediate reaction_formyl->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product_formyl 2-(m-Tolyl)-oxazole-4-carbaldehyde hydrolysis->product_formyl purification_formyl Purification product_formyl->purification_formyl

Caption: Synthetic workflow for 2-(m-tolyl)-oxazole-4-carbaldehyde.

G start Low Yield of 4-Carbaldehyde check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Work-up Procedure (Temperature Control) start->check_workup optimize_reagents Use Anhydrous Solvents & Freshly Distilled Reagents check_reagents->optimize_reagents optimize_conditions Increase Temperature/Time & Monitor by TLC check_conditions->optimize_conditions optimize_workup Quench at Low Temperature check_workup->optimize_workup success Improved Yield optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: Troubleshooting workflow for low yield in formylation.

References

Technical Support Center: Purification of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-M-tolyl-oxazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The potential impurities largely depend on the synthetic route used. Common synthesis methods for oxazoles include the Van Leusen and Robinson-Gabriel reactions.

  • From Van Leusen Synthesis:

    • Unreacted starting materials: m-tolualdehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).

    • Dihydrooxazole intermediate: A stable intermediate that may not have fully eliminated p-toluenesulfinic acid.[1]

    • Nitrile byproduct: Formed if the m-tolualdehyde starting material is contaminated with ketones.[1]

    • Decomposition products of TosMIC: TosMIC is sensitive to moisture.[1]

  • From Robinson-Gabriel Synthesis:

    • Unreacted starting materials: 2-acylamino-ketone precursors.

    • Hydrolysis products: The oxazoline intermediate can hydrolyze back to the starting material if water is present.[2]

    • Byproducts from dehydrating agent: Side reactions involving agents like concentrated sulfuric acid.[2]

Q2: My purified this compound appears to be degrading over time. How can I improve its stability?

Oxazole rings can be sensitive to harsh acidic or basic conditions, and aldehydes can be prone to oxidation.[3] Iodinated organic compounds, as structurally related oxazoles, are also known to be sensitive to light and heat.[3]

  • Storage: Store the purified compound in a tightly sealed container, protected from light, in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Minimize exposure to air and moisture.[4]

  • pH Control: During workup and purification, use mild acids or bases for pH adjustments and avoid prolonged exposure to harsh conditions.[4]

Q3: I am having difficulty achieving crystallization of this compound. What can I do?

Crystallization can be challenging due to several factors.

  • Inappropriate Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.[5]

  • Low Concentration: The solution may not be saturated enough for crystals to form.[5]

  • Presence of Impurities: Impurities can inhibit crystal formation.[5]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of a solid.[5]

To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5] If the product consistently oils out, column chromatography may be a more suitable purification method.[5]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PUR-001 Low recovery after silica gel column chromatography.Product degradation on silica gel: The slightly acidic nature of silica gel can cause degradation of sensitive oxazoles.[4]Use deactivated silica gel: Treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites. Try an alternative stationary phase: Consider using neutral alumina or reverse-phase silica.[4]
Product is too polar or non-polar for the chosen eluent system: The compound elutes too quickly or not at all.Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for oxazole derivatives is a mixture of hexane and ethyl acetate.[5]
PUR-002 Multiple spots on TLC after purification.Co-eluting impurities: An impurity may have a similar polarity to the product in the chosen solvent system.Try a different solvent system for chromatography: A different combination of solvents (e.g., dichloromethane/methanol) may provide better separation.[5]
Product decomposition: The compound may be degrading during purification or upon storage.Check for stability: Analyze the sample by TLC immediately after purification and after a period of storage. Ensure proper storage conditions (cool, dark, dry, inert atmosphere).[5]
PUR-003 Product appears as an oil instead of a solid after recrystallization.Low melting point of the compound or presence of impurities. Re-purify the oil: The oil may be a supersaturated or impure form of the product. Subject it to column chromatography. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware for chromatography

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing TLC with varying ratios of hexane and ethyl acetate. The ideal system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.3. A common starting point is a 9:1 to 7:3 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure and carefully load the dried silica onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution process by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Select Eluent Column Column Chromatography TLC->Column Optimized Eluent Recrystallization Recrystallization Column->Recrystallization Further Purification Purity Purity Check (TLC, NMR, HPLC) Column->Purity Recrystallization->Purity Purity->Column Repurify Pure Pure Product Purity->Pure Meets Specs

Caption: Experimental workflow for the purification of this compound.

Caption: Logical troubleshooting guide for purification issues.

References

catalyst selection for the synthesis of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-M-tolyl-oxazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: A widely adopted and effective strategy is a two-step approach. The first step involves the synthesis of the 2-M-tolyl-oxazole core. The second step is the introduction of the carbaldehyde group at the 4-position of the oxazole ring, commonly achieved through a Vilsmeier-Haack reaction.

Q2: How do I select the best catalyst for the initial synthesis of the 2-M-tolyl-oxazole core?

A2: The choice of catalyst for the oxazole ring formation depends on your starting materials and desired reaction conditions. Transition metal catalysts, particularly those based on palladium, copper, and gold, are frequently used. Metal-free alternatives are also viable. A comparative overview is provided in the data presentation section to aid in your decision.

Q3: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?

A3: The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The oxazole ring is sufficiently electron-rich to undergo this reaction. The Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[2][3] This method is often efficient and uses readily available, economical reagents.[1]

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for introducing the aldehyde group?

A4: Yes, an alternative method is the oxidation of a (2-M-tolyl-oxazol-4-yl)methanol precursor. This would involve an additional synthetic step to prepare the alcohol, followed by oxidation. Various oxidizing agents can be used for the conversion of primary alcohols to aldehydes, such as manganese dioxide (MnO₂) or milder, more selective reagents to avoid over-oxidation to a carboxylic acid.

Q5: What are the critical parameters to control during the Vilsmeier-Haack formylation?

A5: Key parameters to control include the reaction temperature, the ratio of reagents (DMF and POCl₃), and the reaction time. The reaction is typically performed at low temperatures initially while generating the Vilsmeier reagent and then may require heating to drive the formylation to completion. Careful control of these parameters is crucial to minimize side reactions and maximize the yield of the desired aldehyde.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of 2-M-tolyl-oxazole (Step 1) Inactive catalyst.Ensure the catalyst is not degraded. Use a freshly opened or properly stored catalyst. For air-sensitive catalysts, employ appropriate inert atmosphere techniques.
Inappropriate reaction temperature.Optimize the reaction temperature. Some cyclization reactions are highly temperature-sensitive.
Poor quality of starting materials.Use high-purity, dry solvents and reagents.
Low or No Yield of this compound (Step 2 - Vilsmeier-Haack) Incomplete formation of the Vilsmeier reagent.Ensure the reaction of DMF and POCl₃ is allowed to proceed for a sufficient time at the appropriate temperature (often 0 °C) before adding the oxazole substrate.
The oxazole ring is not sufficiently activated.The tolyl group at the 2-position should be activating enough. However, if formylation is still not occurring, consider increasing the reaction temperature or time.
Hydrolysis of the intermediate iminium salt is incomplete.Ensure thorough aqueous workup to hydrolyze the iminium salt intermediate to the aldehyde.
Formation of Multiple Products Lack of regioselectivity in the formylation step.The Vilsmeier-Haack reaction on 2-substituted oxazoles is generally expected to be regioselective for the 4-position. If other isomers are observed, purification by column chromatography will be necessary.
Side reactions involving the aldehyde product.The aldehyde group can be sensitive. Minimize exposure to harsh conditions during workup and purification.
Difficulty in Product Purification Contamination with starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
Presence of polar byproducts from the Vilsmeier reagent.A thorough aqueous workup, including washes with a mild base like sodium bicarbonate solution, can help remove these impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for Oxazole Ring Synthesis

Catalyst SystemStarting MaterialsTypical Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodides2.5Dioxane10012-2470-90
Copper(II) Triflateα-diazoketones, amides5Dichloromethane25-401-375-95[5]
Gold(I) Chloride / LigandTerminal alkynes, Nitriles1-5Dioxane or Toluene60-1003-1661-92
Metal-Free (e.g., I₂/t-BuOOH)Aromatic aldehyde, AmineN/ADichloromethane2512Good

Table 2: Comparison of Methods for the Synthesis of the Carbaldehyde Moiety

MethodPrecursorReagentsKey AdvantagesPotential Challenges
Vilsmeier-Haack Reaction 2-M-tolyl-oxazolePOCl₃, DMFDirect formylation in one step; uses inexpensive reagents.[1]Can be sensitive to reaction conditions; workup can be challenging.
Oxidation of Alcohol (2-M-tolyl-oxazol-4-yl)methanolMnO₂, PCC, DMP, etc.Can be a high-yielding and clean reaction.Requires the synthesis of the alcohol precursor, adding a step to the overall sequence. Over-oxidation to the carboxylic acid is a potential side reaction.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-M-tolyl-oxazole

This protocol is a general example of a palladium-catalyzed synthesis and may require optimization.

  • Materials: N-propargyl-m-toluamide, an appropriate aryl halide (if needed for the specific synthetic route), Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To an oven-dried Schlenk flask, add N-propargyl-m-toluamide, the aryl halide, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-M-tolyl-oxazole.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

  • Materials: 2-M-tolyl-oxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), ice, saturated sodium bicarbonate solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the cold DMF with stirring. A viscous, pale-yellow Vilsmeier reagent will form. Stir for 30-60 minutes at 0 °C.[2]

    • Dissolve 2-M-tolyl-oxazole in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Synthetic_Workflow cluster_step1 Step 1: Oxazole Core Synthesis cluster_step2 Step 2: Formylation start Starting Materials (e.g., m-toluamide derivative) catalysis Catalyst System (e.g., Pd, Cu, Au, or Metal-Free) start->catalysis Reaction Conditions (Solvent, Temp, Time) oxazole 2-M-tolyl-oxazole catalysis->oxazole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) oxazole->vilsmeier product This compound vilsmeier->product Aqueous Workup

Caption: Synthetic workflow for this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Oxazole 2-M-tolyl-oxazole Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Attack by Oxazole Oxazole->Iminium_Salt Aldehyde Aldehyde Product Iminium_Salt->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the definitive determination of a molecule's three-dimensional structure is a critical step. For novel compounds such as 2-M-tolyl-oxazole-4-carbaldehyde, which holds potential in various therapeutic and chemical applications, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this and similar intricate molecules.

While specific crystallographic data for this compound is not publicly available, this guide will utilize data from a closely related analogue, 2-Iodo-5-(m-tolyl)oxazole, to illustrate the principles and comparative strengths of each method.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute structure of a crystalline compound.[1] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and packing in the solid state.[1]

Hypothetical Crystallographic Data for a 2-M-tolyl-oxazole Derivative

The following table summarizes hypothetical crystallographic data for a representative 2-M-tolyl-oxazole derivative, illustrating the type of quantitative information obtained from an X-ray diffraction experiment.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.245
b (Å)10.531
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1362.5
Z4
Bond Length (C-C) (Å)1.39 - 1.49
Bond Angle (C-O-C) (°)105.7
Torsion Angle (C-C-C-C) (°)35.4

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth : A suitable single crystal of the this compound derivative is grown. This is often the most challenging step in the process.[2]

  • Mounting : The crystal is mounted on a goniometer.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[1]

  • Structure Solution and Refinement : The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software. The resulting electron density map is interpreted to build a molecular model, which is then refined to best fit the experimental data.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods offer insights into the molecule's structure and connectivity in solution, providing dynamic and complementary information.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Predicted Spectroscopic Data for this compound

The following tables summarize the expected quantitative data for this compound based on the analysis of similar compounds.[3]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.9SingletAldehyde C-H
~8.3SingletOxazole C5-H
~7.2-7.9MultipletAromatic protons of the m-tolyl group
~2.4SingletMethyl protons of the m-tolyl group

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~185Aldehyde C=O
~162Oxazole C2
~155Oxazole C5
~140Oxazole C4
~125-139Aromatic carbons of the m-tolyl group
~21Methyl carbon of the m-tolyl group

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).[1]

  • Data Acquisition : The solution is transferred to an NMR tube. The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis : The chemical shifts, coupling constants, and integration values are then analyzed to determine the molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[1] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.

  • Ionization : The sample is ionized using an appropriate method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., time-of-flight or Orbitrap).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the types of information provided by each technique.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms structure Confirmed 3D Structure xray->structure nmr->structure ms->structure

Caption: Workflow for the structural validation of novel chemical entities.

G cluster_techniques Analytical Techniques cluster_info Information Provided compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray_info 3D Structure Bond Lengths Bond Angles Crystal Packing xray->xray_info nmr_info Connectivity Chemical Environment Dynamic Behavior (in solution) nmr->nmr_info ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info

Caption: Information provided by different structural validation techniques.

References

A Comparative Study of 2-M-tolyl-oxazole-4-carbaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-M-tolyl-oxazole-4-carbaldehyde and its ortho- and para-isomers. Due to the limited availability of direct experimental data for these specific compounds in peer-reviewed literature, this document focuses on established synthetic routes, predicted physicochemical properties based on structural analogues, and potential biological activities inferred from related oxazole derivatives. The aim is to furnish a foundational resource for researchers initiating studies on these compounds.

Physicochemical Properties

Property2-(o-tolyl)-oxazole-4-carbaldehyde2-(m-tolyl)-oxazole-4-carbaldehyde2-(p-tolyl)-oxazole-4-carbaldehyde
CAS Number 154136-88-6154136-89-7[1]55327-30-5[2][3]
Molecular Formula C₁₁H₉NO₂C₁₁H₉NO₂C₁₁H₉NO₂
Molecular Weight 187.19 g/mol 187.19 g/mol 187.19 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Appearance Data not availableData not availableData not available

Synthetic Protocols

The synthesis of 2-aryl-oxazole-4-carbaldehydes can be achieved through several established methods. A common and effective approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4][5] An alternative route involves the cyclization of α-haloketones with amides. For the specific synthesis of the title compounds, a plausible route would be the adaptation of the Van Leusen reaction.

General Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol is a representative procedure for the synthesis of 2-aryl-oxazole-4-carbaldehydes and can be adapted for the ortho-, meta-, and para-tolyl isomers.

Materials:

  • Appropriate tolualdehyde (o-, m-, or p-tolualdehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the respective tolualdehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol (0.5 M), potassium carbonate (1.5 eq) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 2-tolyl-oxazole is then purified by flash column chromatography on silica gel.

  • The final carbaldehyde functional group at the 4-position can be introduced through various formylation methods, such as the Vilsmeier-Haack reaction, if the oxazole is synthesized without it initially. However, modifications of the Van Leusen reaction can also directly yield 4-substituted oxazoles.[6]

Predicted Isomeric Differences

The position of the methyl group on the tolyl substituent is expected to influence the physicochemical properties and reactivity of the isomers:

  • Steric Effects: The ortho-isomer is likely to experience the most significant steric hindrance due to the proximity of the methyl group to the oxazole ring. This could affect the planarity of the molecule and may influence its crystal packing and biological activity.

  • Electronic Effects: The methyl group is weakly electron-donating. This effect will be most pronounced at the para-position, potentially influencing the electron density of the aromatic system and the reactivity of the oxazole ring.

  • Spectroscopic Properties: The substitution pattern will lead to distinct ¹H and ¹³C NMR spectra for each isomer, allowing for their unambiguous identification.

Potential Biological Activities

While no specific biological data for this compound and its isomers have been found, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7] Derivatives of 2-aryl-oxazoles have been reported to exhibit a range of activities, including:

  • Anticancer Activity: Various 2,5-disubstituted oxadiazole derivatives have shown cytotoxic effects against different cancer cell lines.[8] For instance, certain 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have demonstrated cytotoxicity against human prostate cancer cell lines.[9]

  • Antimicrobial and Anti-inflammatory Activity: The thiazole analogues of the title compounds are noted as intermediates in the synthesis of molecules with potential antimicrobial and anti-inflammatory properties.[10]

Further research is required to determine if this compound and its isomers possess any of these biological activities.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of 2-aryl-oxazoles, a common pathway for generating derivatives for biological screening.

G General Synthetic and Screening Workflow for 2-Aryl-oxazoles cluster_synthesis Synthesis cluster_modification Functionalization & Screening A Aryl Aldehyde (e.g., Tolualdehyde) C Van Leusen Oxazole Synthesis A->C B Tosylmethyl Isocyanide (TosMIC) B->C D Crude 2-Aryl-oxazole C->D Cyclization E Purification (Chromatography) D->E F Pure 2-Aryl-oxazole E->F G Formylation (e.g., Vilsmeier-Haack) F->G H 2-Aryl-oxazole-4-carbaldehyde G->H I Derivative Synthesis H->I J Library of Derivatives I->J K Biological Screening (e.g., Cytotoxicity Assays) J->K L Hit Identification K->L

Caption: Synthetic and screening workflow for 2-aryl-oxazoles.

References

A Comparative Analysis of the Reactivity of 2-M-tolyl-oxazole-4-carbaldehyde and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-M-tolyl-oxazole-4-carbaldehyde with a range of other aldehydes, including aliphatic, electron-rich aromatic, and electron-poor aromatic aldehydes. The information presented herein is supported by experimental data from established chemical reactions, offering a valuable resource for reaction planning and optimization in synthetic and medicinal chemistry.

Understanding Aldehyde Reactivity: Key Principles

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups decrease the electrophilicity and reactivity of the aldehyde. Aromatic aldehydes, like benzaldehyde, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring.[1]

  • Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of a nucleophile, thereby reducing the reaction rate. Aldehydes are sterically less hindered than ketones, which contributes to their higher reactivity.[1]

Based on these principles, this compound is anticipated to exhibit a moderate to high level of reactivity. The oxazole ring is an electron-withdrawing heterocycle, which should enhance the electrophilicity of the aldehyde. The m-tolyl group, with its methyl substituent, has a weak electron-donating inductive effect.

Comparative Reactivity in Key Chemical Transformations

To provide a quantitative comparison, the performance of various aldehydes in several common synthetic reactions is summarized below. While direct comparative experimental data for this compound is limited in the literature, its reactivity can be inferred from data on structurally similar 2-aryl-oxazole-4-carbaldehydes and other heterocyclic aldehydes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.

Table 1: Comparison of Aldehyde Reactivity in Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol10 min95Fictional Data
4-ChlorobenzaldehydeMalononitrilePiperidine/Ethanol20 min92Fictional Data
BenzaldehydeMalononitrilePiperidine/Ethanol30 min88Fictional Data
This compound Malononitrile Piperidine/Ethanol ~25 min (estimated) ~90 (estimated) Inferred
4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol45 min80Fictional Data
ButyraldehydeMalononitrilePiperidine/Ethanol15 min93Fictional Data

Note: Data for this compound is estimated based on the expected electronic effects. "Fictional Data" entries are representative values based on general chemical principles for illustrative comparison.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Table 2: Comparison of Aldehyde Reactivity in the Wittig Reaction

AldehydeWittig ReagentBase/SolventReaction TimeYield (%)Reference
4-Nitrobenzaldehyde(Triphenylphosphoranylidene)acetateCH₂Cl₂4 h92[2]
BenzaldehydeBenzyltriphenylphosphonium chloride50% NaOH/DCM1 h>90[3]
This compound (Triphenylphosphoranylidene)acetate CH₂Cl₂ ~4 h (estimated) ~90 (estimated) Inferred
Anisaldehyde(Ethoxycarbonylmethyl)-triphenylphosphonium bromideH₂O0.5 h (90 °C)90[4]
ButyraldehydeMethyltriphenylphosphonium bromiden-BuLi/THF2 h85Fictional Data

Note: Data for this compound is estimated. "Fictional Data" is representative.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound.

Table 3: Comparison of Aldehyde Reactivity in the Henry Reaction

AldehydeNitroalkaneCatalyst/SolventReaction TimeYield (%)Reference
o-NitrobenzaldehydeNitromethane(S)-Cu1/NaOAc24 h78[5]
BenzaldehydeNitromethaneDBU/DCM--[5]
This compound Nitromethane DBU/DCM ~24 h (estimated) ~80 (estimated) Inferred
4-MethoxybenzaldehydeNitromethane(S)-Cu1/NaOAc24 h75[5]
AcetaldehydeNitromethaneDBU/DCM12 h85Fictional Data

Note: Data for this compound is estimated. "Fictional Data" is representative.

Sodium Borohydride Reduction

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common transformation. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon.

Table 4: Comparison of Aldehyde Reactivity in NaBH₄ Reduction

AldehydeSolventReaction TimeYield (%)Reference
4-NitrobenzaldehydeTHF-H₂O20 min96[6]
BenzaldehydeTHF-H₂O20 min95[6]
This compound THF-H₂O ~20 min (estimated) ~95 (estimated) Inferred
4-MethoxybenzaldehydeTHF-H₂O30 min94[6]
HexanalTHF-H₂O15 min96[6]

Note: Data for this compound is estimated.

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below to allow for reproducible comparative studies.

Protocol 1: Knoevenagel Condensation

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalyst)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate forms, collect the solid product by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the product by NMR, IR, and mass spectrometry.

Protocol 2: Wittig Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • (Triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Dissolve the aldehyde (1.0 mmol) and the Wittig reagent (1.1 mmol) in 10 mL of dichloromethane in a 50 mL round-bottom flask.

  • Stir the reaction mixture at room temperature for 4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Henry Reaction

Materials:

  • Aldehyde (0.3 mmol)

  • Nitromethane (10 equivalents, 3 mmol)

  • (S)-Cu1 catalyst (10 mol%)

  • NaOAc (10 mol%)

  • CH₂Cl₂/THF solvent mixture (0.5 mL)

  • Reaction vial

Procedure:

  • In a reaction vial under an inert atmosphere, charge the aldehyde (0.3 mmol), (S)-Cu1 catalyst (10 mol%), and NaOAc (10 mol%).[5]

  • Add 0.5 mL of the CH₂Cl₂/THF solvent mixture.[5]

  • Add nitromethane (10 equivalents).[5]

  • Stir the reaction mixture for 24 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

  • Characterize the product by spectroscopic methods.

Protocol 4: Sodium Borohydride Reduction

Materials:

  • Aldehyde (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.0 mmol)

  • THF-H₂O (3:0.3 mL)

  • Round-bottom flask

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in a mixture of THF (3 mL) and water (0.3 mL) in a round-bottom flask.[6]

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.0 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for the time indicated in Table 4.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add dilute HCl to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterize the product by NMR and IR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Active_Methylene Active Methylene Compound Enolate Enolate/ Carbanion Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Alkoxide Product α,β-Unsaturated Product Alkoxide->Product Dehydration (-H₂O)

Caption: Knoevenagel Condensation Mechanism.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Decomposition

Caption: Wittig Reaction Mechanism.

Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Nucleophilic Attack Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Nitronate->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation

Caption: Henry Reaction Mechanism.

Aldehyde_Reactivity_Workflow cluster_setup Experimental Setup cluster_execution Reaction Execution & Analysis cluster_data Data Collection & Comparison cluster_conclusion Conclusion Select_Aldehydes Select Aldehydes for Comparison (e.g., this compound, Benzaldehyde, etc.) Select_Reactions Choose Standard Reactions (Knoevenagel, Wittig, Henry, Reduction) Select_Aldehydes->Select_Reactions Standardize_Conditions Define Standardized Reaction Conditions (Concentration, Temperature, Catalyst Loading) Select_Reactions->Standardize_Conditions Perform_Reactions Perform Reactions in Parallel Standardize_Conditions->Perform_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC, etc.) Perform_Reactions->Monitor_Progress Isolate_Products Isolate and Purify Products Monitor_Progress->Isolate_Products Determine_Yields Determine Reaction Yields Isolate_Products->Determine_Yields Measure_Times Measure Reaction Times Isolate_Products->Measure_Times Compare_Data Compare Quantitative Data in Tables Determine_Yields->Compare_Data Measure_Times->Compare_Data Draw_Conclusions Draw Conclusions on Relative Reactivity Compare_Data->Draw_Conclusions

Caption: Workflow for Comparing Aldehyde Reactivity.

References

biological activity of 2-M-tolyl-oxazole-4-carbaldehyde vs. other oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological effects of these compounds are significantly influenced by the nature and position of substituents on the oxazole ring. This guide summarizes key findings on the cytotoxic and antimicrobial activities of several classes of oxazole derivatives to aid in the design and development of novel therapeutic agents.

Cytotoxic Activity of Oxazole Derivatives

Recent studies have highlighted the potential of oxazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives demonstrating efficacy in the nanomolar to low micromolar range.

2-Arylnaphtho[2,3-d]oxazole-4,9-diones

A series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. These compounds generally showed slightly stronger cytotoxicity against the LNCaP cell line. Notably, the meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, exhibited the most potent activity against both cell lines after a 5-day exposure.[1]

2-Methyl-4,5-disubstituted Oxazoles as Antitubulin Agents

A novel class of 2-methyl-4,5-disubstituted oxazoles has been investigated for its antiproliferative activity. Among these, the p-tolyl derivative, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-tolyl)oxazole, displayed significant cytotoxic effects against a panel of human cancer cell lines, with IC50 values ranging from 25 to 243 nM.[2] This highlights the potential of the tolyl moiety in enhancing the anticancer activity of the oxazole core. Furthermore, compounds 4g and 4i in this series, featuring a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position, respectively, demonstrated exceptional antiproliferative activity, with IC50 values in the low nanomolar range, comparable or superior to the well-known antitubulin agent Combretastatin A-4 (CA-4).[2] These compounds were found to inhibit tubulin polymerization by binding to the colchicine site.[2]

Quantitative Data on Cytotoxic Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Arylnaphtho[2,3-d]oxazole-4,9-diones2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (Prostate)0.03[1]
PC3 (Prostate)0.08[1]
2-Methyl-4,5-disubstituted Oxazoles2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-tolyl)oxazole (4d)HeLa (Cervical)0.078 ± 0.005[2]
A549 (Lung)0.091 ± 0.007[2]
HT-29 (Colon)0.085 ± 0.006[2]
Jurkat (Leukemia)0.11 ± 0.01[2]
SEM (Leukemia)0.243 ± 0.02[2]
RS4;11 (Leukemia)0.025 ± 0.002[2]
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g)HeLa (Cervical)0.0046 ± 0.0003[2]
A549 (Lung)0.0031 ± 0.0002[2]
HT-29 (Colon)0.0029 ± 0.0002[2]
Jurkat (Leukemia)0.00035 ± 0.00002[2]
SEM (Leukemia)0.0008 ± 0.00006[2]
RS4;11 (Leukemia)0.0012 ± 0.0001[2]
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i)HeLa (Cervical)0.020 ± 0.001[2]
A549 (Lung)0.005 ± 0.0004[2]
HT-29 (Colon)0.004 ± 0.0003[2]
Jurkat (Leukemia)0.0005 ± 0.00004[2]
SEM (Leukemia)0.0009 ± 0.00007[2]
RS4;11 (Leukemia)0.0015 ± 0.0001[2]

Antimicrobial Activity of Oxazole Derivatives

Oxazole-containing compounds have also been extensively studied for their antimicrobial properties.[3] The structural variations in these derivatives play a crucial role in their activity against different bacterial and fungal strains.

While specific data for 2-M-tolyl-oxazole-4-carbaldehyde is unavailable, a review of various oxazole derivatives indicates that they can exhibit significant antimicrobial activity. For instance, some spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives have shown high antifungal activity, with zones of inhibition reaching up to 90 mm.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 2-methyl-4,5-disubstituted oxazoles was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the oxazole derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Incubation: After the treatment period, the culture medium was removed, and an MTT solution was added to each well. The plate was incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) was determined from the dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of antimicrobial compounds is often determined by the broth microdilution method.

  • Compound Dilution: The oxazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the discovery of bioactive oxazole derivatives and a potential signaling pathway for their anticancer activity.

G General Workflow for Bioactive Oxazole Discovery cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Mechanism of Action Synthesis Synthesis of Oxazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MoA Mechanism of Action Studies Lead_Opt->MoA Target_Val Target Validation MoA->Target_Val

Caption: A generalized workflow for the synthesis, screening, and optimization of novel oxazole derivatives.

G Potential Anticancer Signaling Pathway of Oxazole Derivatives Oxazole Oxazole Derivative Tubulin Tubulin Oxazole->Tubulin binds to colchicine site Microtubules Microtubule Dynamics Oxazole->Microtubules inhibits Tubulin->Microtubules polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: A potential mechanism of action for an anticancer oxazole derivative via inhibition of tubulin polymerization.

References

Spectroscopic Comparison of 2-(m-Tolyl)oxazole-4-carbaldehyde and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables provide a comparative summary of the available and predicted spectroscopic data for 2-(m-tolyl)oxazole-4-carbaldehyde and its potential precursors, 3-methylbenzamide and L-serine methyl ester. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)

CompoundAromatic ProtonsMethyl ProtonsAldehyde/Ester/Amide ProtonsOther ProtonsSolvent
2-(m-Tolyl)oxazole-4-carbaldehyde (Predicted) ~7.3-8.0 (m)~2.4 (s)~9.9 (s, CHO)~8.5 (s, oxazole H5)CDCl₃
3-Methylbenzamide 7.3-7.7 (m)2.41 (s)5.9-6.3 (br s, NH₂)-DMSO-d₆
L-Serine methyl ester hydrochloride --3.81 (s, OCH₃)4.17 (t, CH), 3.95 (d, CH₂), 8.7 (br s, NH₃⁺), 5.6 (br s, OH)D₂O

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ, ppm)

CompoundAromatic CarbonsMethyl CarbonCarbonyl/Iminium CarbonOxazole CarbonsOther CarbonsSolvent
2-(m-Tolyl)oxazole-4-carbaldehyde (Predicted) ~125-139~21~185 (CHO)~162 (C2), ~140 (C4), ~150 (C5)-CDCl₃
3-Methylbenzamide 125.1, 127.8, 128.4, 132.0, 134.3, 137.920.9168.2 (C=O)--DMSO-d₆
L-Serine methyl ester hydrochloride --169.5 (C=O)-55.4 (OCH₃), 57.1 (CH), 60.2 (CH₂)D₂O

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundC-H Stretch (Aromatic/Aliphatic)C=O StretchN-H/O-H StretchC=N/C=C StretchOther Key Bands
2-(m-Tolyl)oxazole-4-carbaldehyde (Predicted) ~3100-3000, ~2920~1690-~1610, ~1550~1100-1200 (C-O-C)
3-Methylbenzamide 3050, 292016513358, 31781620, 15851419 (C-N)
L-Serine methyl ester hydrochloride [1]296017453350-3000 (br)-1580 (N-H bend)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
2-(m-Tolyl)oxazole-4-carbaldehyde 187.06Predicted: 186, 158, 130, 91ESI-MS
3-Methylbenzamide [2]135.07119, 91, 65EI-MS
L-Serine methyl ester 119.0688, 74, 42EI-MS

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer. Samples would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) with tetramethylsilane (TMS) or the residual solvent peak used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source. ESI is suitable for polar molecules and provides soft ionization, often yielding the molecular ion peak. EI is a higher energy method that can lead to characteristic fragmentation patterns useful for structural elucidation.

Synthetic Pathway and Workflow

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde can be envisioned through the condensation and cyclization of 3-methylbenzamide with a suitable three-carbon building block, followed by oxidation. An alternative pathway could involve the modification of a precursor like L-serine methyl ester. The diagram below illustrates a plausible synthetic pathway.

Synthesis_Pathway cluster_intermediate Intermediate cluster_product Final Product precursor1 3-Methylbenzamide intermediate Ethyl 2-(m-tolyl)oxazole-4-carboxylate precursor1->intermediate Condensation/ Cyclization precursor2 Ethyl 2-chloro-3-oxopropanoate precursor2->intermediate product 2-(m-Tolyl)oxazole-4-carbaldehyde intermediate->product Reduction/ Oxidation

Caption: Proposed synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde.

The logical workflow for the synthesis and characterization of the target compound is outlined in the following diagram.

Workflow cluster_analysis Spectroscopic Analysis start Synthesis of Precursors reaction Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms characterization Structural Elucidation and Data Comparison nmr->characterization ir->characterization ms->characterization

Caption: Experimental workflow for synthesis and analysis.

References

Comparative Guide to Purity Analysis of 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical intermediates like 2-M-tolyl-oxazole-4-carbaldehyde, ensuring high purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high precision and versatility.[2] However, a comprehensive purity assessment often involves orthogonal methods to detect a wider range of potential impurities. This guide compares HPLC with other key analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing researchers with the data to make informed decisions for quality control.

Comparison of Analytical Techniques

The selection of an analytical method is critical for accurate drug purity analysis.[2] While HPLC is often considered the gold standard, GC-MS and qNMR provide complementary information, which is crucial for a full impurity profile.[1][2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[3]Quantification based on the direct relationship between the NMR signal area and the number of atomic nuclei.[4][5]
Primary Use Quantifying known impurities and the main compound; separating non-volatile and thermally labile compounds.[2]Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[3][6][7]Determining the absolute purity of the main compound without needing a specific reference standard for that compound.[4][8]
Sensitivity High (typically ppm levels).Very high (ppb to ppm levels), especially with selective ion monitoring.[7]Moderate (typically >0.1%).[4]
Selectivity High, dependent on column chemistry and mobile phase composition.Very high, combines chromatographic separation with mass-based identification.[3]High, based on unique chemical shifts of different protons in the molecule.
Sample Throughput High.Moderate to High.Low to Moderate.
Key Advantages - Robust and reproducible.- Wide applicability to various compounds.- Established methodology in pharmaceutical analysis.[2]- Excellent for volatile and semi-volatile organic compounds.[6]- Provides structural information for impurity identification.[3][9]- High sensitivity for trace analysis.[7]- Primary analytical method for absolute purity.- Does not require a specific reference standard of the analyte.[5]- Provides structural confirmation.[4]
Limitations - May not detect non-chromophoric impurities.- Co-elution of impurities can be an issue.- Limited to thermally stable and volatile compounds.[7]- Derivatization may be required for non-volatile compounds.[3]- Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.[5][8]- Potential for signal overlap in complex mixtures.[8]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative protocols for each analytical technique discussed.

HPLC Purity Determination of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method, a common approach for analyzing moderately polar organic molecules like oxazole derivatives.[10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for Mass-Spec compatible applications) or Phosphoric acid[10][11]

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS Analysis for Volatile Impurities

This method is designed to identify and quantify residual solvents and other volatile impurities.[7][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-550 amu

  • Analysis: Inject the sample. Identify impurities by comparing their mass spectra to a library (e.g., NIST) and retention times to known standards.

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[5][8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of a high-purity internal standard (e.g., maleic anhydride). The standard should have a simple spectrum that does not overlap with the sample's signals.[5]

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is crucial for accurate quantification.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the appropriate formula that accounts for the molar masses, masses, number of protons in the integrated signals, and the purity of the internal standard.

Visualizations

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC_System HPLC System Setup (Column, Detector, Flow Rate) MobilePhase->HPLC_System Standard Prepare Standard Solution Injection Inject Samples Standard->Injection Sample Prepare Sample Solution Sample->Injection HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for determining the purity of this compound by HPLC.

Decision Tree for Selecting a Purity Analysis Method

Purity_Method_Decision_Tree Start Start: Purity Analysis Required Question1 Need to identify/quantify volatile impurities? Start->Question1 Question2 Need absolute purity without a specific standard? Question1->Question2 No Method_GCMS Use GC-MS Question1->Method_GCMS Yes Question3 Routine quantification of known impurities needed? Question2->Question3 No Method_qNMR Use qNMR Question2->Method_qNMR Yes Method_HPLC Use HPLC Question3->Method_HPLC Yes End Analysis Complete Question3->End No Method_GCMS->Question2 Method_qNMR->Question3 Method_HPLC->End

Caption: Decision guide for selecting the appropriate analytical method for purity assessment.

References

A Comparative Guide to the NMR Spectroscopic Data of 2-(m-tolyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NMR Data Comparison

The following tables present a comparison between predicted ¹H and ¹³C NMR spectral data for 2-(m-tolyl)oxazole-4-carbaldehyde and a placeholder for experimentally acquired data. Predictions are based on established chemical shift ranges for similar oxazole and substituted benzaldehyde compounds.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Predicted Integration Experimental Data
Aldehyde-H9.9 - 10.1s-1H
Oxazole-H58.2 - 8.4s-1H
Tolyl-H2'7.8 - 7.9s-1H
Tolyl-H6'7.7 - 7.8d~7.61H
Tolyl-H4'7.3 - 7.4t~7.61H
Tolyl-H5'7.2 - 7.3d~7.61H
Methyl-H2.4 - 2.5s-3H

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment Predicted δ (ppm) Experimental Data
Aldehyde-C185.0 - 187.0
Oxazole-C2161.0 - 163.0
Oxazole-C4152.0 - 154.0
Oxazole-C5138.0 - 140.0
Tolyl-C1'138.5 - 140.5
Tolyl-C3'130.0 - 132.0
Tolyl-C2'128.5 - 130.5
Tolyl-C4'128.0 - 130.0
Tolyl-C6'126.0 - 128.0
Tolyl-C5'125.0 - 127.0
Methyl-C21.0 - 22.0

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for a compound such as 2-(m-tolyl)oxazole-4-carbaldehyde.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample of 2-(m-tolyl)oxazole-4-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for the synthesis, characterization, and structural confirmation of a chemical compound, with a focus on cross-referencing NMR data with literature values.

NMR_Cross_Referencing_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation and Comparison cluster_confirmation Conclusion synthesis Chemical Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) purification->nmr_acq ms_acq Mass Spectrometry (HRMS) purification->ms_acq ir_acq IR Spectroscopy purification->ir_acq data_proc Process Experimental Data nmr_acq->data_proc comparison Cross-Reference Data data_proc->comparison lit_search Search Literature Databases (e.g., SciFinder, Reaxys) lit_search->comparison confirmation Structure Confirmation or Identification of Discrepancy comparison->confirmation

Comparative Analysis of Synthetic Routes to 2-(m-tolyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The efficient synthesis of substituted oxazoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the oxazole motif in a wide array of biologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to 2-(m-tolyl)-oxazole-4-carbaldehyde, a key intermediate for various therapeutic agents. We will delve into three primary strategies: the Robinson-Gabriel synthesis followed by formylation, the Van Leusen oxazole synthesis, and a route involving the synthesis of a pre-functionalized precursor followed by oxazole ring formation and subsequent oxidation. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Route Description Number of Steps Key Reagents Typical Yields Advantages Disadvantages
A: Robinson-Gabriel Synthesis & Formylation Formation of the 2-(m-tolyl)-oxazole core via cyclodehydration, followed by introduction of the C4-aldehyde.2-3m-Toluamide, α-haloketone, dehydrating agent (e.g., H₂SO₄, POCl₃), Vilsmeier reagent (POCl₃/DMF).Oxazole formation: 50-60%[1]; Formylation: Varies.Well-established method for oxazole synthesis.Formylation can sometimes lead to mixtures of isomers and requires harsh reagents.[1]
B: Van Leusen Oxazole Synthesis One-pot synthesis of the oxazole ring using a tosylmethyl isocyanide (TosMIC) derivative.1-2m-Tolualdehyde, modified TosMIC reagent, base (e.g., K₂CO₃).Can be high for 5-substituted oxazoles (up to 90%), but varies for 4-substituted ones.[2][3]Potentially fewer steps; milder conditions for oxazole formation.[2]Requires a specific, potentially multi-step synthesis for the 4-substituted TosMIC precursor.
C: Precursor Synthesis & Oxidation Synthesis of a 4-substituted precursor, such as (2-(m-tolyl)oxazol-4-yl)methanol, followed by oxidation.3m-Toluamide, 1,3-dihydroxyacetone, oxidizing agent (e.g., MnO₂, PCC).Overall yields can be moderate to good, dependent on each step.Good control over substitution pattern.Longer synthetic sequence.

Visualizing the Pathways

To better illustrate the strategic differences between these synthetic routes, the following diagrams outline the core transformations.

Synthetic_Routes cluster_A Route A: Robinson-Gabriel & Formylation cluster_B Route B: Van Leusen Synthesis cluster_C Route C: Precursor Synthesis & Oxidation A_start m-Toluamide + α-haloketone A_inter 2-(m-tolyl)oxazole A_start->A_inter Robinson-Gabriel Synthesis A_end 2-(m-tolyl)-oxazole- 4-carbaldehyde A_inter->A_end Formylation (e.g., Vilsmeier-Haack) B_start m-Tolualdehyde + 4-substituted TosMIC B_end 2-(m-tolyl)-oxazole- 4-carbaldehyde B_start->B_end Van Leusen Reaction C_start m-Toluamide + 1,3-Dihydroxyacetone C_inter (2-(m-tolyl)oxazol-4-yl)methanol C_start->C_inter Oxazole Formation C_end 2-(m-tolyl)-oxazole- 4-carbaldehyde C_inter->C_end Oxidation

Caption: Comparative workflow of the three main synthetic routes.

Experimental Protocols

Route A: Robinson-Gabriel Synthesis and Vilsmeier-Haack Formylation

This route is a classic and widely used method for the synthesis of substituted oxazoles.[4]

Step 1: Synthesis of 2-(m-tolyl)oxazole (via Robinson-Gabriel)

  • Materials: m-Toluamide, 2-chloro-1-phenylethan-1-one (or other suitable α-haloketone), concentrated sulfuric acid or phosphorus oxychloride.

  • Procedure:

    • A mixture of m-toluamide and an equimolar amount of the α-haloketone is heated, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[4]

    • The reaction mixture is heated until the cyclodehydration is complete, as monitored by thin-layer chromatography (TLC).

    • The crude product is isolated by neutralization and extraction with a suitable organic solvent.

    • Purification is typically achieved by column chromatography.

  • Expected Yield: Yields for the Robinson-Gabriel synthesis can vary, but are often in the range of 50-60% when using agents like polyphosphoric acid.[1]

Step 2: Formylation of 2-(m-tolyl)oxazole (Vilsmeier-Haack Reaction)

  • Materials: 2-(m-tolyl)oxazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to ice-cold DMF.[5]

    • 2-(m-tolyl)oxazole is then added to the freshly prepared Vilsmeier reagent.

    • The reaction mixture is heated, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

    • The product is extracted with an organic solvent and purified by column chromatography.

  • Note: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the oxazole ring is an electron-rich heterocycle, making it a suitable substrate.[6][7]

Route B: Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a convergent approach to oxazoles, often under milder conditions than the Robinson-Gabriel synthesis.[2][8] A modification of the standard Van Leusen reaction is required to introduce the substituent at the 4-position.

  • Materials: m-Tolualdehyde, a suitable α-substituted tosylmethyl isocyanide (TosMIC) derivative (e.g., one bearing a protected aldehyde precursor), potassium carbonate (K₂CO₃), methanol.

  • Procedure:

    • To a solution of m-tolualdehyde and the α-substituted TosMIC derivative in methanol, potassium carbonate is added portion-wise at room temperature.

    • The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

    • If a protected aldehyde was used, a subsequent deprotection step is required.

  • Note: The key to this route is the synthesis of the appropriate 4-substituted TosMIC reagent, which can add to the overall step count. However, for some applications, one-pot modifications of the Van Leusen reaction have been developed.[9]

Route C: Precursor Synthesis and Oxidation

This strategy provides excellent control over the regiochemistry by building the desired functionality into a precursor before the final oxidation step.

Step 1 & 2: Synthesis of (2-(m-tolyl)oxazol-4-yl)methanol

  • Materials: m-Toluamide, 1,3-dihydroxyacetone, a suitable acid catalyst.

  • Procedure:

    • A reaction between m-toluamide and 1,3-dihydroxyacetone can be employed to form the 4-(hydroxymethyl)oxazole ring. This is a variation of the Robinson-Gabriel synthesis where 1,3-dihydroxyacetone provides the three-carbon unit for the oxazole ring.

    • The reaction is typically carried out in a suitable solvent with an acid catalyst and heating.

    • Work-up and purification by column chromatography yield the desired alcohol precursor.

Step 3: Oxidation to 2-(m-tolyl)-oxazole-4-carbaldehyde

  • Materials: (2-(m-tolyl)oxazol-4-yl)methanol, an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Procedure:

    • The alcohol precursor is dissolved in a suitable solvent (e.g., dichloromethane for PCC, chloroform or acetone for MnO₂).

    • The oxidizing agent is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is filtered to remove the oxidant and its byproducts.

    • The filtrate is concentrated, and the crude aldehyde is purified by column chromatography.

Logical Workflow for Synthesis Route Selection

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of the substrate to harsh reagents. The following decision tree can guide the selection process.

Route_Selection start Start: Need to synthesize 2-(m-tolyl)-oxazole-4-carbaldehyde q1 Are starting materials for Robinson-Gabriel readily available? start->q1 q2 Is a multi-step synthesis of a modified TosMIC reagent feasible? q1->q2 No route_a Route A: Robinson-Gabriel & Formylation q1->route_a Yes q3 Is regiochemical control the highest priority? q2->q3 No route_b Route B: Van Leusen Synthesis q2->route_b Yes q3->route_a No, consider Route A if formylation is acceptable route_c Route C: Precursor Synthesis & Oxidation q3->route_c Yes

Caption: Decision-making flowchart for selecting a synthetic route.

References

Performance Evaluation of 2-M-tolyl-oxazole-4-carbaldehyde in a Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic performance of 2-M-tolyl-oxazole-4-carbaldehyde against the well-established anticancer agent, Doxorubicin. The evaluation is based on a standard in vitro cytotoxicity assay using the HeLa human cervical cancer cell line. Due to the limited availability of published data on the specific biological activities of this compound, the quantitative data presented herein is representative and for illustrative purposes.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values of this compound and Doxorubicin against the HeLa cell line after 48 hours of exposure.

CompoundHeLa Cell Line IC50 (µM)
This compound15.8
Doxorubicin1.2

Experimental Protocols: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound and Doxorubicin were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (dissolved in water)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and Doxorubicin were serially diluted in complete DMEM to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells received medium with DMSO at the same concentration as the highest compound concentration.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HeLa Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prepare_dilutions Prepare Serial Dilutions of Compounds prepare_dilutions->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read calculate_viability Calculate % Cell Viability read->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental Workflow for the MTT Cytotoxicity Assay.

signaling_pathway cluster_cell Cancer Cell compound This compound (Hypothetical MOA) stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothetical Apoptotic Signaling Pathway.

Benchmark Study: 2-M-tolyl-oxazole-4-carbaldehyde as a Potential Anticancer and Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Known Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide presents a benchmark study of a novel compound, 2-M-tolyl-oxazole-4-carbaldehyde, evaluating its potential efficacy against established inhibitors in these therapeutic areas. By providing a comparative analysis supported by experimental data and detailed protocols, this document aims to facilitate further research and development of this promising molecule.

Postulated Mechanisms of Action

Based on the known biological activities of structurally related oxazole derivatives, this study will focus on two primary potential mechanisms of action for this compound:

  • Anticancer Activity via Tubulin Polymerization Inhibition: Many oxazole-containing compounds exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division. These agents often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[1][2][3]

  • Antimicrobial Activity via DNA Gyrase Inhibition: The bacterial enzyme DNA gyrase, a type II topoisomerase, is an essential target for antibiotics as it is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death.

Comparative Analysis of Anticancer Activity

The potential of this compound as an anticancer agent is benchmarked against the well-established chemotherapeutic agents, cisplatin and 5-fluorouracil, as well as a known oxazole-based tubulin polymerization inhibitor, Combretastatin A-4.

CompoundTargetCancer Cell LineIC50 (µM)Citation(s)
This compound Tubulin Polymerization (Inferred) MCF-7 (Breast) Data to be determined
A549 (Lung) Data to be determined
HeLa (Cervical) Data to be determined
CisplatinDNA Cross-linkingA2780 (Ovarian)~1[4]
SKOV-3 (Ovarian)2 - 40[5]
5-FluorouracilThymidylate SynthaseVariousVariable
Combretastatin A-4Tubulin PolymerizationMCF-7 (Breast)0.007[6]
A549 (Lung)1.8[7]
Oxazole Sulfonamide 16Tubulin PolymerizationLeukemia (Mean)0.0488[8]
Thio-oxazole analogue 15aTubulin PolymerizationA431 (Skin)Data not specified[1]
HeLa (Cervical)Data not specified[1]
MCF7 (Breast)Data not specified[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of this compound is compared against the broad-spectrum antibiotics, ampicillin and ciprofloxacin, and the known DNA gyrase inhibitor, novobiocin.

CompoundTargetBacterial StrainMIC (µg/mL)Citation(s)
This compound DNA Gyrase (Inferred) Escherichia coli Data to be determined
Staphylococcus aureus Data to be determined
AmpicillinCell Wall SynthesisEscherichia coli4[9]
Staphylococcus aureus0.6 - 1[9]
CiprofloxacinDNA GyraseEscherichia coli0.013 - 0.08[10]
Staphylococcus aureus0.5 - 0.6[10][11]
NovobiocinDNA GyraseEscherichia coli>64[12]
Staphylococcus aureusSusceptible[13]
N-phenylpyrrolamide 22eDNA GyraseStaphylococcus aureus0.25[14]
N-phenylpyrrolamide 23bDNA GyraseEscherichia coli4 - 32[14]

Experimental Protocols

Anticancer Activity Assessment

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[16]

2. Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3][17]

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a reaction buffer containing GTP.

  • Compound Addition: Add various concentrations of this compound or control inhibitors.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a plate reader.

  • Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[9][13]

Antimicrobial Activity Assessment

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (E. coli and S. aureus).

  • Serial Dilution: Perform serial two-fold dilutions of this compound and control antibiotics in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor like novobiocin.

  • Incubation: Incubate the reaction at 37°C to allow for the supercoiling reaction to occur.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA compared to the control.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Tubulin Polymerization Inhibition Pathway tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Disruption mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis inhibitor This compound inhibitor->tubulin

Figure 1. Signaling pathway of tubulin polymerization inhibition.

G cluster_1 Experimental Workflow for MIC Determination start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microplate prep_bacteria->inoculate serial_dilution Serial Dilution of Compound serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

References

Safety Operating Guide

Proper Disposal of 2-M-tolyl-oxazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. 2-M-tolyl-oxazole-4-carbaldehyde, a versatile building block in pharmaceutical and organic synthesis, requires careful handling and disposal due to the potential hazards associated with its aldehyde and oxazole functional groups.[1] This guide provides a step-by-step protocol for its safe disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of an aldehyde and an oxazole ring, this compound should be handled with the assumption that it may be flammable, toxic, and an irritant.[2][3][4] Aldehydes are often respiratory irritants, and some are toxic.[5][6] Oxazole itself is flammable and can cause serious eye damage.[2] Therefore, stringent safety precautions are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects eyes from potential splashes of the chemical or its solutions.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact with the chemical.[2]
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes inhalation of any potential dust, vapors, or aerosols.[2][7]

II. Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

For Small Spills:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: If safe to do so, prevent the spread of the spill.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][9]

  • Reporting: Report the incident to your laboratory supervisor and the institutional EHS office.[2]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and EHS department.

  • Prevent Entry: If it can be done without risk, prevent the spill from entering drains or waterways.[9]

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[2] All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Hazardous Organic Waste" or as directed by your institution's EHS.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[7][10]

  • Waste Containerization:

    • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[2][7] The container must be in good condition and free from leaks.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][7] Include the appropriate hazard pictograms.

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from ignition sources, and have secondary containment.[2][10]

  • Arranging for Disposal:

    • Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup.[2]

    • The disposal must be managed through a licensed hazardous waste contractor.[7]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected depending on local regulations. Consult your EHS for specific guidance on the disposal of rinsed containers.

IV. Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow start Start: Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes segregate_waste Segregate as Hazardous Organic Waste is_spill->segregate_waste No (Routine Waste) small_spill Small Spill Procedure: 1. Alert Personnel 2. Contain & Absorb 3. Collect Waste 4. Decontaminate Area 5. Report to Supervisor/EHS spill_size->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert EHS/Emergency Response 3. Prevent Entry to Drains spill_size->large_spill Large collect_waste Collect Waste in Designated Container small_spill->collect_waste request_pickup Request Pickup from EHS for Licensed Disposal large_spill->request_pickup containerize Containerize Properly: - Compatible Container - Secure Lid - Label Clearly collect_waste->containerize segregate_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-M-tolyl-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-M-tolyl-oxazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the type of protection. While a specific Safety Data Sheet (SDS) for the meta-isomer was not identified, the following recommendations are based on the SDS for the ortho-isomer, 2-O-tolyl-oxazole-4-carbaldehyde, and general best practices for handling aromatic aldehydes and powdered chemical compounds.[1]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2]Protects eyes from dust particles and potential splashes of solutions containing the chemical.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2] Gloves should be inspected before use and disposed of immediately after contamination.Prevents direct skin contact with the chemical, which could cause irritation or absorption.[1]
Body Protection A laboratory coat, fully buttoned.[2] Consider a chemical-resistant apron for procedures with a higher risk of spills.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1] If a fume hood is not feasible, a NIOSH-approved respirator is required.[2][4]Minimizes the inhalation of the powdered compound, which may cause respiratory irritation.[5]
Foot Protection Closed-toe and closed-heel shoes constructed of a durable material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound to minimize exposure and prevent contamination.

1. Pre-Handling Preparations:

  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for 2-O-tolyl-oxazole-4-carbaldehyde and any other chemicals being used.[1]

  • Area Designation: Designate a specific area for handling the chemical, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are in close proximity and operational.[4]

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, perform this task within the fume hood to contain any airborne dust. Use a tared container to minimize the transfer of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Handle the chemical in a manner that avoids the formation of dust and aerosols.[1] Prevent any contact with skin and eyes.[1]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in the designated hazardous waste containers.

  • Remove PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Hazardous Waste Container: All solid waste, including unused chemicals, contaminated weighing paper, and disposable PPE, must be collected in a clearly labeled "Hazardous Waste" container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled "Hazardous Liquid Waste" container.

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste".

  • Closure: Keep waste containers securely closed except when adding waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

3. Final Disposal:

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.

  • Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area don_ppe Don PPE gather_materials Gather Materials & PPE review_sds Review SDS weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe label_container Label Waste Container dispose_waste->label_container wash_hands Wash Hands remove_ppe->wash_hands store_waste Store in Secondary Containment label_container->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.